molecular formula C12H12O3 B098982 Ethyl 3-benzoylacrylate CAS No. 17450-56-5

Ethyl 3-benzoylacrylate

Cat. No.: B098982
CAS No.: 17450-56-5
M. Wt: 204.22 g/mol
InChI Key: ACXLBHHUHSJENU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-benzoylacrylate (ethyl trans-3-benzoylacrylate) undergoes enantioselective guanidine catalyst promoted Michael addition reaction with dithranol to yield Michael adduct.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-oxo-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLBHHUHSJENU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15121-89-8, 17450-56-5
Record name Ethyl (2E)-4-oxo-4-phenyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15121-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E-Ethyl-4-oxo-4-phenylcrotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-ethyl-4-oxo-4-phenylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethylbenzoylacrylate (raw)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-benzoyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-Benzoylacrylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the synthesis and characterization of ethyl 3-benzoylacrylate, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. It details experimental protocols, comprehensive characterization data, and relevant reaction pathways.

Introduction

This compound, with the chemical formula C₁₂H₁₂O₃, is a key building block in the synthesis of various heterocyclic compounds and has applications in the development of pharmaceuticals and functional materials.[1] Its structure, featuring an α,β-unsaturated carbonyl system, makes it a versatile reagent for various organic transformations, notably Michael additions.[2][3] This guide outlines a common and effective method for its synthesis and provides a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with maleic anhydride to form β-benzoylacrylic acid, followed by esterification.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of β-Benzoylacrylic Acid via Friedel-Crafts Acylation [4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 34.7 grams (0.35 moles) of maleic anhydride in 175 grams (200 mL) of dry, thiophene-free benzene.

  • Addition of Catalyst: With stirring, add 100 grams (0.75 moles) of anhydrous aluminum chloride in 6-8 portions. The addition rate should be controlled to maintain a moderate reflux of the benzene. This process typically takes about 20 minutes.

  • Reaction: Heat the mixture under reflux on a steam bath with continuous stirring for one hour.

  • Hydrolysis: Cool the reaction flask in an ice bath and hydrolyze the mixture by the slow addition of 200 mL of water.

  • Work-up: Transfer the hydrolyzed mixture to a Claisen flask and remove benzene and some water by distillation under reduced pressure (20-30 mm Hg) at a bath temperature of 50-60°C.

  • Isolation of Crude Product: While the residue is still molten, transfer it to a beaker and rinse the flask with warm water. After cooling to 0-5°C for one hour, collect the precipitated yellow solid by suction filtration. Wash the solid with a solution of 25 mL of concentrated hydrochloric acid in 100 mL of water, followed by 100 mL of water.

  • Purification: Dissolve the crude product in a warm solution of 40 grams of anhydrous sodium carbonate in 250 mL of water. Treat with activated carbon (Norit) and filter. Acidify the clear filtrate with concentrated hydrochloric acid to precipitate the purified β-benzoylacrylic acid. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Esterification of β-Benzoylacrylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the synthesized β-benzoylacrylic acid, a 5-fold molar excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with ethanol using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture and remove the excess ethanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Characterization of this compound

The synthesized this compound was characterized by its physical properties and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₂O₃[3]
Molecular Weight 204.22 g/mol [3]
CAS Number 17450-56-5[3]
Appearance Clear yellow liquid[2]
Boiling Point 184-185 °C at 25 mmHg[2][3]
Density 1.112 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.543[3]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.35Triplet3H-O-CH₂-CH₃
4.30Quartet2H-O-CH₂ -CH₃
6.95Doublet1H=CH-CO₂Et
7.45 - 7.65Multiplet3HAromatic Protons (meta, para)
7.90Doublet1HCO-CH =
7.95 - 8.05Multiplet2HAromatic Protons (ortho)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum helps in identifying the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
14.2-O-CH₂-CH₃
61.0-O-CH₂ -CH₃
128.6Aromatic C-H (meta)
129.0Aromatic C-H (ortho)
133.5Aromatic C-H (para)
134.0=CH -CO₂Et
137.0Aromatic C (quaternary)
144.5CO-CH =
165.5C =O (Ester)
190.0C =O (Ketone)

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. As an α,β-unsaturated ester, this compound exhibits characteristic absorption bands.[5]

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumC-H stretch (Aromatic)
~2980MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (α,β-unsaturated Ester)
~1670StrongC=O stretch (Ketone)
~1610MediumC=C stretch (Alkene)
~1580, ~1450MediumC=C stretch (Aromatic)
~1280, ~1170StrongC-O stretch (Ester)

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Esterification Reactants1 Benzene + Maleic Anhydride Reaction1 Reaction Reactants1->Reaction1 Friedel-Crafts Acylation Catalyst1 AlCl₃ Catalyst1->Reaction1 Intermediate β-Benzoylacrylic Acid Reaction2 Reaction Intermediate->Reaction2 Esterification Reaction1->Intermediate Reactants2 Ethanol Reactants2->Reaction2 Catalyst2 H₂SO₄ (cat.) Catalyst2->Reaction2 Product This compound Reaction2->Product

Caption: Synthesis workflow for this compound.

Logical Relationship in Synthesis

The following diagram outlines the logical progression from starting materials to the final product.

Logical_Progression Start Starting Materials (Benzene, Maleic Anhydride, Ethanol) Process1 Friedel-Crafts Acylation Start->Process1 Intermediate Intermediate Product (β-Benzoylacrylic Acid) Process1->Intermediate Process2 Esterification Intermediate->Process2 FinalProduct Final Product (this compound) Process2->FinalProduct Purification Purification (Distillation) FinalProduct->Purification

Caption: Logical progression of the synthesis process.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The information presented herein is intended to be a valuable resource for researchers engaged in organic synthesis and drug discovery. The straightforward synthesis and versatile reactivity of this compound make it an important compound in the chemist's toolkit.

References

Physical and chemical properties of Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoylacrylate is a versatile organic compound recognized for its role as a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a conjugated α,β-unsaturated carbonyl system, an aromatic ring, and an ester functional group, imparts a unique reactivity profile that is leveraged in numerous synthetic transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significant chemical reactions and applications in drug development.

Physical and Chemical Properties

This compound is typically a clear, yellow liquid at room temperature.[1][2] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and ether.[3][4] The compound is also known by several synonyms, including Ethyl (2E)-4-oxo-4-phenyl-2-butenoate and 3-Benzoylacrylic acid ethyl ester.[1] The majority of commercially available this compound is the trans isomer.

Summary of Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1]
CAS Number 17450-56-5[1]
Appearance Clear yellow liquid[1][2]
Melting Point 32 °C[2]
Boiling Point 184-185 °C @ 25 mmHg305.1 °C @ 760 mmHg[2][5][1]
Density 1.112 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.542 - 1.546[2]
Flash Point 88 °C - 113 °C (closed cup)[2]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, ether[3][4]
LogP 1.89[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectral data based on its chemical structure and analysis of related compounds.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the ethyl, vinyl, and aromatic protons.

  • Ethyl Group: A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 4.1-4.3 ppm (2H, -OCH₂-).[6]

  • Vinyl Protons: Two doublets in the region of δ 6.0-8.0 ppm, corresponding to the two protons on the carbon-carbon double bond. The coupling constant between these protons would indicate the stereochemistry (cis or trans).

  • Aromatic Protons: A multiplet in the range of δ 7.4-8.1 ppm, corresponding to the five protons of the phenyl group.[7]

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the different carbon environments within the molecule.

  • Carbonyl Carbons: Two signals in the downfield region, typically above δ 165 ppm, corresponding to the ester and ketone carbonyl carbons.

  • Aromatic Carbons: Multiple signals between δ 128-138 ppm for the carbons of the phenyl ring.

  • Vinyl Carbons: Two signals in the olefinic region, generally between δ 120-150 ppm.

  • Ethyl Group Carbons: A signal around δ 60 ppm for the -OCH₂- carbon and a signal around δ 14 ppm for the -CH₃ carbon.[8][9]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorption bands indicative of its functional groups.

  • C=O Stretching: Strong, distinct peaks around 1720-1730 cm⁻¹ for the ester carbonyl and 1670-1690 cm⁻¹ for the ketone carbonyl.[10]

  • C=C Stretching: An absorption band in the region of 1620-1640 cm⁻¹ corresponding to the carbon-carbon double bond.

  • Aromatic C-H Bending: Bands in the fingerprint region, typically around 690-770 cm⁻¹, characteristic of a monosubstituted benzene ring.

  • C-O Stretching: Strong absorptions between 1100-1300 cm⁻¹ due to the C-O bonds of the ester group.[10]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and the benzoyl group (-COC₆H₅, m/z = 105).

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Below are detailed methodologies for two common laboratory-scale preparations.

Protocol 1: Esterification of 3-Benzoylacrylic Acid

This method involves the direct esterification of 3-benzoylacrylic acid with ethanol, typically under acidic catalysis.

Materials:

  • 3-Benzoylacrylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Chloroform (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 3-benzoylacrylic acid (1 equivalent), ethanol (3 equivalents), a catalytic amount of concentrated sulfuric acid, and chloroform is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

  • The mixture is heated to reflux, and the water produced during the reaction is removed azeotropically.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Protocol 2: From the Mother Liquor of Enalapril Intermediate Synthesis

This protocol describes a method for recovering this compound from the mother liquor of enalapril intermediate synthesis, which contains related compounds.[3]

Materials:

  • Enalapril intermediate synthesis mother liquor

  • Toluene or another suitable organic solvent

  • Catalyst (e.g., trifluoromethanesulfonic acid p-methoxyanilinium salt)

  • Water

Procedure:

  • The enalapril intermediate synthesis mother liquor is placed in a three-necked flask equipped with a water separator.

  • The mixture is heated to reflux to remove ethanol and water.

  • A catalyst, such as trifluoromethanesulfonic acid p-methoxyanilinium salt, and an organic solvent like toluene are added.

  • The mixture is refluxed for a specified period (e.g., 1 hour), during which related compounds undergo a deamination-elimination reaction to form this compound.[3]

  • After the reaction is complete, the mixture is cooled and washed with water.

  • The organic layer is retained, and the solvent is concentrated under reduced pressure to obtain the product.[3]

G Synthesis Workflow of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product 3-Benzoylacrylic Acid 3-Benzoylacrylic Acid Esterification Esterification 3-Benzoylacrylic Acid->Esterification Ethanol Ethanol Ethanol->Esterification H₂SO₄ (cat.) Reflux Washing Washing Esterification->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthesis of this compound via Esterification.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl moiety, making it an excellent substrate for conjugate addition reactions and a dienophile in cycloaddition reactions.

Michael Addition

This compound is a classic Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols.[11][12][13][14] This reaction is fundamental for carbon-carbon bond formation and is extensively used in the synthesis of complex molecules.[13] For instance, the enantioselective Michael addition of dithranol to this compound, promoted by a guanidine catalyst, yields a Michael adduct with high stereocontrol.[2]

G Michael Addition Reaction start EBA EBA start->EBA This compound (Michael Acceptor) Adduct Adduct EBA->Adduct + Nucleophile (Nu⁻) (Michael Donor) Protonation Protonation Adduct->Protonation Intermediate Enolate FinalProduct Michael Adduct Protonation->FinalProduct H⁺ Source

Caption: General Scheme of a Michael Addition Reaction.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes.[15][16] This reaction is a powerful tool for the construction of six-membered rings and has been explored with this compound in the context of both Brønsted-acid and Brønsted-base catalysis.[1] The Diels-Alder reaction provides a stereospecific route to complex cyclic structures, which are common motifs in natural products and pharmaceutical agents.

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various biologically active compounds.

  • Pharmaceutical Intermediates: It is a known impurity and synthetic precursor for Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][2]

  • Heterocyclic Synthesis: Its reactivity allows for its use in the synthesis of heterocyclic compounds like flavonoids, pyrazoles, and isoxazoles, many of which exhibit significant biological activities.[13]

  • UV-Absorbing Compounds: The conjugated system in this compound makes it suitable for the development of UV-absorbing polymers and functional materials, which can have applications in dermatological formulations.[3][13]

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity in key transformations like the Michael addition and Diels-Alder reaction, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in research and development, particularly in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to Ethyl 3-benzoylacrylate (CAS 17450-56-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth research, including detailed experimental protocols and established biological signaling pathways specifically for Ethyl 3-benzoylacrylate, is limited. This guide provides available data and contextualizes the compound's potential applications and reactivity based on its structural features and the known properties of the broader class of benzoylacrylates and chalcones.

Introduction

This compound, with CAS number 17450-56-5, is an organic compound belonging to the class of α,β-unsaturated keto-esters.[1] Its structure, featuring a conjugated system that includes a benzoyl group and an ethyl ester, makes it a versatile intermediate in organic synthesis.[1][2] This compound is of interest to researchers in medicinal chemistry and materials science due to its reactive nature, particularly as a Michael acceptor.[2][3][4] It serves as a building block for the synthesis of more complex molecules, including flavonoids and various heterocyclic compounds with potential biological activity.[2] Notably, it is also known as an impurity of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.

Physicochemical Properties
PropertyValueReference
CAS Number 17450-56-5[7][8]
Molecular Formula C₁₂H₁₂O₃[7][8][9][10]
Molecular Weight 204.22 g/mol [8][9][10]
Appearance Clear to light yellow liquid[1][5][6][7]
Boiling Point 184-185 °C at 25 mmHg[2][5]
Density 1.112 g/mL at 25 °C[3][5]
Refractive Index (n20/D) ~1.543[3]
Flash Point 113 °C (235.4 °F) - closed cup
IUPAC Name ethyl (2E)-4-oxo-4-phenylbut-2-enoate[7][8]
Spectroscopic Data Identifiers

While detailed spectra are not provided here, the following identifiers can be used to retrieve spectroscopic information from relevant databases.

Identifier TypeValueReference
SMILES CCOC(=O)C=CC(=O)C1=CC=CC=C1[3][7]
InChI Key ACXLBHHUHSJENU-CMDGGOBGSA-N[3][7]
MDL Number MFCD00011533[2]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not abundant. However, general methods for the formation of benzoylacrylates can be adapted.

General Synthetic Approach: Esterification of 3-Benzoylacrylic Acid

A common route involves the esterification of 3-benzoylacrylic acid with ethanol. This reaction is typically catalyzed by a Lewis acid.

Experimental Protocol Example:

  • Reaction Setup: To a 2L three-necked flask, add 3-benzoylacrylic acid (166 g), ethanol (800 ml), and a Lewis acid catalyst such as boron trifluoride ethyl ether complex (5 g).[11]

  • Reaction Condition: Heat the mixture to reflux for 3 hours.[11]

  • Work-up: After the reaction, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (800 ml).[11]

  • Purification: Neutralize the organic solution by washing with a saturated aqueous solution of Na₂CO₃. Separate the layers and dry the organic layer over anhydrous MgSO₄.[11]

  • Isolation: Filter the drying agent and remove the ethyl acetate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product as a yellow transparent liquid.[11]

Another patented method describes the recovery of this compound from the mother liquor of enalapril intermediate synthesis, involving a deamination-elimination reaction catalyzed by DMAP in ethyl acetate.[12]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product 3_Benzoylacrylic_Acid 3-Benzoylacrylic Acid Reaction_Vessel Reflux in presence of Lewis Acid Catalyst (e.g., BF3·OEt2) 3_Benzoylacrylic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Evaporation1 Solvent Evaporation (Ethanol) Reaction_Vessel->Evaporation1 Reaction Mixture Extraction Dissolve in Ethyl Acetate Wash with Na2CO3(aq) Evaporation1->Extraction Crude Residue Drying Dry over MgSO4 Extraction->Drying Organic Layer Evaporation2 Solvent Evaporation (Ethyl Acetate) Drying->Evaporation2 Distillation Vacuum Distillation Evaporation2->Distillation Crude Product Final_Product This compound Distillation->Final_Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl system, making it a valuable synthon.

Key Reactions
  • Michael Addition: As a Michael acceptor, the β-carbon is susceptible to nucleophilic attack. This reaction is fundamental for creating more complex molecular structures.[2] For example, it undergoes an enantioselective Michael addition with dithranol when promoted by a guanidine catalyst.[3][4][5]

  • Diels-Alder Reactions: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings.[8]

  • Heterocyclic Synthesis: It is a precursor for synthesizing various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry.[2]

G cluster_reactions Potential Chemical Transformations cluster_products Resulting Scaffolds E3B This compound (C₆H₅COCH=CHCO₂C₂H₅) Michael Michael Addition (Nucleophilic Attack at β-carbon) E3B->Michael + Nucleophile DielsAlder Diels-Alder Reaction (Acts as Dienophile) E3B->DielsAlder + Diene Heterocycle Heterocycle Formation (e.g., with Hydrazines) E3B->Heterocycle + Dinucleophile Adduct Michael Adducts Michael->Adduct Cycloadduct Cyclohexene Derivatives DielsAlder->Cycloadduct Pyrazole Pyrazole Derivatives Heterocycle->Pyrazole

Caption: Key reactive pathways of this compound.
Potential Research Applications

Given its structural similarity to chalcones (1,3-diaryl-2-propen-1-ones), this compound could be explored for various pharmacological activities.[13] Chalcones are known to possess a wide range of biological effects.[13][14][15][16]

  • Drug Development: The chalcone scaffold is associated with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[14][15][16][17] By modifying the structure of this compound, novel derivatives could be synthesized and screened for similar activities.

  • Enzyme Inhibition: Substituted chalcones have been investigated as inhibitors of enzymes like α-glucosidase, lipoxygenase, and acetylcholinesterase.[14][15] The α,β-unsaturated ketone moiety is crucial for these interactions.

  • Materials Science: The conjugated system and the acrylate group allow for its use in developing UV-absorbing polymers and other functional materials.[2]

Biological Activity and Signaling Pathways

There is no specific, documented biological activity or signaling pathway for this compound in the public domain. Research into this specific molecule's pharmacological effects is a potential area for future investigation. Any proposed mechanism would be speculative and based on the activities of structurally related chalcones, which are known to modulate multiple signaling pathways involved in inflammation and cancer, though no specific pathway has been linked to this particular compound.[15][16]

Safety and Handling

This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a dry, well-ventilated place at room temperature.[1][2]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Spectroscopic Profile of Ethyl 3-benzoylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-benzoylacrylate (CAS No. 17450-56-5), a valuable intermediate in organic synthesis. Due to the limited availability of experimentally-derived public data, this guide presents predicted spectroscopic values based on the compound's structure, supported by established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of its structural features, which include an ethyl ester group, a benzoyl group, and an α,β-unsaturated system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-CH₃ (Ethyl)
~4.2Quartet2H-OCH₂- (Ethyl)
~6.5Doublet1H=CH-CO₂Et
~7.8Doublet1H=CH-COPh
~7.5 - 7.6Multiplet3Hm, p-Ar-H
~7.9 - 8.0Multiplet2Ho-Ar-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~14-CH₃ (Ethyl)
~61-OCH₂- (Ethyl)
~128=CH-CO₂Et
~129m-Ar-C
~130o-Ar-C
~134p-Ar-C
~137ipso-Ar-C
~145=CH-COPh
~166C=O (Ester)
~190C=O (Ketone)

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3060C-H stretch (Aromatic)
~2980C-H stretch (Aliphatic)
~1725C=O stretch (Ester)
~1680C=O stretch (Ketone, conjugated)
~1620C=C stretch (Alkene)
~1600, 1450C=C stretch (Aromatic)
~1250C-O stretch (Ester)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
204[M]⁺ (Molecular Ion)
175[M - C₂H₅]⁺
159[M - OC₂H₅]⁺
129[M - COOC₂H₅]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is standard.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a small drop can be placed directly on the diamond window of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the clean ATR crystal or salt plates.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Ionization (EI): In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Guide / Whitepaper Purity_Assessment->Report

Caption: A flowchart illustrating the general workflow for the synthesis, spectroscopic analysis, and structural elucidation of an organic compound.

Ethyl 3-Benzoylacrylate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoylacrylate is an α,β-unsaturated carbonyl compound with a chemical structure that suggests a high potential for biological activity. Its core mechanism of action is centered around its nature as a Michael acceptor, enabling it to form covalent adducts with biological nucleophiles. This reactivity is the foundation for its potential cytotoxic and signaling modulatory effects. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing upon the established reactivity of Michael acceptors and data from structurally related compounds. Detailed experimental protocols for assessing its biological effects and visualizations of the key signaling pathways it is likely to modulate are also presented.

Introduction

This compound (C₁₂H₁₂O₃) is recognized as a versatile chemical intermediate, notably in the synthesis of pharmaceuticals such as the angiotensin-converting enzyme (ACE) inhibitor, enalapril.[1] Its chemical structure, featuring an electrophilic α,β-unsaturated carbonyl system, categorizes it as a Michael acceptor.[2] This functional group is known to react with soft biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and the antioxidant glutathione (GSH).[3] This covalent modification of cellular macromolecules is a key mechanism through which many biologically active compounds exert their effects, including cytotoxicity and the modulation of critical cellular signaling pathways.[4]

While direct and extensive biological studies on this compound are limited in publicly available literature, its chemical properties strongly suggest a mechanism of action rooted in its electrophilicity. This guide will, therefore, extrapolate its likely biological activities based on the well-documented behavior of related acrylate and α,β-unsaturated carbonyl compounds.

Core Mechanism of Action: Michael Addition

The primary mechanism driving the biological activity of this compound is the Michael addition reaction. The conjugated system of the α,β-unsaturated carbonyl group creates a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack.[5] Within a biological milieu, the most prominent soft nucleophiles are the thiol groups of cysteine residues in proteins and the tripeptide glutathione.

The reaction involves the covalent bonding of the thiol to the β-carbon of this compound, forming a stable thioether linkage. This irreversible modification of proteins can lead to a variety of cellular consequences, including:

  • Enzyme Inhibition: If the modified cysteine residue is located within the active site or an allosteric site of an enzyme, the covalent adduction can lead to a loss of catalytic function.

  • Disruption of Protein-Protein Interactions: Covalent modification can alter protein conformation, thereby interfering with its ability to interact with other proteins.

  • Depletion of Intracellular Antioxidants: Reaction with glutathione, a key cellular antioxidant, can lead to its depletion, rendering cells more susceptible to oxidative stress.

Diagram of Michael Addition Reaction

Michael_Addition cluster_reactants Reactants cluster_product Product EBA This compound (Michael Acceptor) Adduct Covalent Thioether Adduct EBA->Adduct β-carbon attack Thiol Cellular Thiol (R-SH) (Nucleophile) Thiol->Adduct Nucleophilic addition

Caption: Michael addition of a cellular thiol to this compound.

Potential Biological Effects and Modulated Signaling Pathways

Based on its function as a Michael acceptor, this compound is predicted to influence several key cellular processes and signaling pathways.

Cytotoxicity

Table 1: Cytotoxicity of Structurally Related Acrylate Derivatives

Compound/MonomerCell LineAssayKey Findings & IC50 ValuesCitation(s)
Lignin-derived Aromatic MethacrylatesHeLaMTTMonomers showed IC50 values from 0.17 to 0.34 mmol/L.[4]
Ethyl Acrylate (EA)Normal Human Epidermal Keratinocytes (NHEK)Viability AssayID50 ≈ 0.1 µmol/cm²[6]
3-(4-chlorophenyl)acrylic acidMDA-MB-231MTTIC50 = 3.24 ± 0.13 µM[7]
Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Keap1 is rich in reactive cysteine residues that act as sensors for electrophilic and oxidative stress.

Michael acceptors, such as this compound is presumed to be, can covalently modify these cysteine residues in Keap1. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes.

Diagram of Keap1-Nrf2 Pathway Modulation

Keap1_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EBA This compound Keap1 Keap1 EBA->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds to Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: Proposed modulation of the Keap1-Nrf2 pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. The activation of this pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, which allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Several components of the NF-κB pathway, including the IκB kinase (IKK) complex, contain critical cysteine residues. Covalent modification of these residues by Michael acceptors can inhibit the activity of the IKK complex, thereby preventing IκB degradation and blocking NF-κB activation.[8] This leads to an anti-inflammatory effect.

Diagram of NF-κB Pathway Inhibition

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation EBA This compound EBA->IKK Covalent Modification (Inhibition) DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Activates Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the biological activity of this compound.

Cytotoxicity Assessment using the MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Target cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with this compound Incubate_24h->Treat Incubate_Treatment Incubate for 24/48/72h Treat->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate % viability and IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Keap1-Nrf2 Pathway Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to quantify the activation of the Nrf2 pathway using a luciferase reporter construct.

Materials:

  • HEK293T cells (or other suitable cell line)

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., sulforaphane)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control.

  • Incubate the cells for 16-24 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Transfer the cell lysates to a white 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol measures the inhibition of NF-κB activation.[10][11]

Materials:

  • HEK293T cells

  • NF-κB-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed and transfect HEK293T cells with the NF-κB-luciferase and Renilla plasmids as described in the Keap1-Nrf2 assay protocol.

  • Pre-treatment with Compound: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities as described previously.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the stimulated vehicle control.

Conclusion

This compound, by virtue of its α,β-unsaturated carbonyl structure, is a potent Michael acceptor. Its mechanism of action is predicted to be driven by the covalent modification of cellular thiols, leading to enzyme inhibition, disruption of protein function, and depletion of cellular antioxidants. These molecular events are likely to manifest as cytotoxicity and modulation of key signaling pathways such as Keap1-Nrf2 and NF-κB. While direct experimental evidence for the biological activities of this compound is currently sparse, the established reactivity of this chemical class provides a strong foundation for predicting its biological effects. The experimental protocols provided in this guide offer a robust framework for the empirical investigation and characterization of the mechanism of action of this compound, which will be crucial for its potential development in therapeutic or other biological applications. Further research is warranted to elucidate the specific cellular targets and to quantify the biological potency of this compound.

References

Biological Activity of Ethyl 3-Benzoylacrylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of ethyl 3-benzoylacrylate derivatives. This compound, a versatile intermediate in organic synthesis, possesses an α,β-unsaturated carbonyl system that makes it a key building block for a variety of heterocyclic compounds with significant pharmacological potential.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making them promising candidates for further investigation in drug discovery and development.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve the disruption of key cellular processes, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Several studies have highlighted the role of this compound derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape.[3] By interfering with microtubule dynamics, these derivatives can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[4][5]

The apoptotic cascade induced by these compounds is often mediated through the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in responding to cellular stress, such as that induced by anticancer agents.[1][2][6][7][8] Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6][7][9][10][11][12] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[6][7]

cluster_0 Cellular Stress cluster_1 Apoptosis Signaling Pathway This compound\nDerivative This compound Derivative p53 p53 Activation This compound\nDerivative->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified p53-mediated apoptosis pathway. (Within 100 characters)
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various this compound derivatives has been quantified using in vitro cytotoxicity assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

DerivativeCell LineIC50 (µM)Reference
Methyl acrylate ester 6eMCF-7 (Breast)2.57 ± 0.16[4]
Acrylic acid analog 5bMCF-7 (Breast)5.12[4]
Methyl acrylate ester 6aMCF-7 (Breast)6.74[4]
Methyl acrylate ester 6fMCF-7 (Breast)3.26[4]
Methyl acrylate ester 6hMCF-7 (Breast)7.08[4]
Acrylic acid analog 5aMCF-7 (Breast)9.31[4]
Coumarin derivative 6eKB (Oral)0.39 ± 0.07[8]
Coumarin derivative 5dA549, KB, Hela, MCF-70.70 ± 0.05 - 4.23 ± 0.15[8]
Quinolone derivative 6MCF-7 (Breast)2.56 ± 0.13[13]

Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. These compounds represent a potential new avenue for the development of novel antimicrobial agents.

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is hypothesized that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity of these compounds can also play a role in their ability to penetrate microbial cell membranes.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these derivatives is typically assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.

DerivativeMicrobial StrainActivityReference
Thiophene derivative 7bVarious bacteriaComparable to ampicillin and gentamicin[7][14]
Thiophene derivative 8Various bacteriaComparable to ampicillin and gentamicin[7][14]
Thiophene derivative 9bVarious fungi100% inhibition zone (similar to amphotericin B)[7]
Thiophene derivative 10Various fungi100% inhibition zone (similar to amphotericin B)[7]
Thiophene derivative 3Aspergillus fumigatusPotent activity (78.9% inhibition zone)[7]
Thiophene derivatives 5, 6, 7aSyncephalastrum racemosumGood activity (85.8% - 95.5% inhibition zone)[7]

Enzyme Inhibition

This compound derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.

Target Enzymes and Therapeutic Potential

A notable target for these derivatives is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Other enzymes, such as butyrylcholinesterase (BChE) and glutathione S-transferase (GST), have also been shown to be inhibited by these compounds.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of these derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

DerivativeEnzymeKi (µM)Reference
Chalcone derivative IGST14.19 ± 2.15[15]
Chalcone derivative IAChE11.13 ± 1.22[15]
Chalcone derivative IBChE8.74 ± 0.76[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compound dilutions incubate1->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay. (Within 100 characters)
Antimicrobial Susceptibility: Agar Disc Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial or fungal strain of interest

  • Sterile cotton swabs

  • Sterile paper discs

  • This compound derivative (test compound) at a known concentration

  • Positive control antibiotic disc

  • Negative control (solvent) disc

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension using a sterile swab.

  • Disc Application: Aseptically place the discs impregnated with the test compound, positive control, and negative control onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition Assay: Acetylcholinesterase Inhibition

This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Materials:

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • This compound derivative (test compound)

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to each well.

  • Absorbance Measurement: Immediately and continuously measure the absorbance at 412 nm to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC50 or Ki value.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies warrants further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Toxicological Profile of Ethyl 3-benzoylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or professional toxicological advice. The toxicological properties of Ethyl 3-benzoylacrylate have not been fully investigated, and the available data is limited.

Executive Summary

This compound is a chemical intermediate with potential applications in various fields. This technical guide provides a comprehensive overview of its known toxicological profile based on available safety data sheets and information on structurally related compounds. While specific quantitative toxicity data for this compound is largely unavailable, this document summarizes its identified hazards, outlines standard experimental protocols for their assessment, and discusses its potential mechanism of toxicity. The primary hazards associated with this compound include skin and eye irritation, respiratory irritation, and the potential for skin sensitization. It is also classified as harmful if swallowed and toxic in contact with skin.

Chemical and Physical Properties

PropertyValue
Chemical Name Ethyl (2E)-4-oxo-4-phenylbut-2-enoate
Synonyms This compound, 3-Benzoylacrylic acid ethyl ester
CAS Number 17450-56-5[1]
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Appearance Clear yellow liquid[2]
Boiling Point 184-185 °C at 25 mmHg
Density 1.112 g/mL at 25 °C

Toxicological Hazards

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Acute Dermal Toxicity: Toxic in contact with skin.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[1][3][4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4][5]

Currently, specific quantitative data such as LD50 (Lethal Dose, 50%) or EC3 (Effective Concentration for a threefold increase in lymphocyte proliferation) values for this compound are not available in the public domain.[4][5]

Experimental Protocols

Detailed toxicological studies on this compound have not been identified. However, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the key toxicological endpoints, which would be the basis for any future experimental investigations.

Acute Oral Toxicity (OECD 420, 423, or 425)

The assessment of acute oral toxicity is typically conducted using one of three OECD guidelines. The choice of method depends on the expected toxicity of the substance.

  • Principle: A single dose of the substance is administered orally to a group of fasted animals, typically rats. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.

  • Methodology:

    • Animal Selection: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

    • Dosage: A stepwise procedure is used, starting with a dose expected to cause some signs of toxicity. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

    • Administration: The test substance is administered by gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes over 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using statistical methods.

Acute Dermal Toxicity (OECD 402)

This test determines the potential for a substance to cause toxicity through skin contact.[6]

  • Principle: A single dose of the test substance is applied to the shorn skin of an animal (typically a rat or rabbit) for 24 hours.[6][7] The animal is then observed for signs of toxicity and mortality.

  • Methodology:

    • Animal Selection: Healthy young adult rats or rabbits with intact skin are used.

    • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

    • Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weights are recorded weekly.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The dermal LD50 is determined.

Skin Irritation/Corrosion (OECD 404)

This assay evaluates the potential of a substance to cause reversible or irreversible skin inflammation.[8][9][10]

  • Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for a defined period. The degree of skin irritation is then scored at specified intervals.[8]

  • Methodology:

    • Animal Selection: Healthy young adult albino rabbits are used.

    • Application: 0.5 mL of the liquid test substance is applied to a small patch of shorn skin and covered with a gauze patch.

    • Exposure: The exposure duration is typically 4 hours.[8]

    • Observation and Scoring: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] The reactions are scored according to a standardized scale.

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause damage to the eye.[12][13]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).[12] The eye is then examined for any damage to the cornea, iris, and conjunctiva.

  • Methodology:

    • Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.

    • Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[12]

    • Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

  • Data Analysis: The scores for each component of the eye are recorded, and the substance is classified based on the severity and persistence of the ocular lesions.

Skin Sensitization (OECD 429 - Local Lymph Node Assay, LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[14][15][16][17]

  • Principle: The LLNA is based on the principle that skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.[14][16] This proliferation is measured and is proportional to the dose and potency of the sensitizer.

  • Methodology:

    • Animal Selection: A group of mice (typically CBA/J strain) is used for each dose group and the control.

    • Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[15]

    • Lymphocyte Proliferation Measurement: On day 6, the mice are injected with 3H-methyl thymidine. A few hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of 3H-methyl thymidine (a measure of cell proliferation) is determined using a β-scintillation counter.

  • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.[14]

Genotoxicity

A battery of tests is typically required to assess the genotoxic potential of a substance.

This in vitro test is used to detect point mutations.[18][19]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively.[18] These bacteria cannot grow in a medium lacking the specific amino acid. The test substance is added to the culture, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow.

  • Methodology:

    • Test System: At least five strains of bacteria are used.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

    • Exposure: The bacteria are exposed to a range of concentrations of the test substance.

    • Scoring: The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

This test detects chromosomal damage.[20][21][22][23]

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[21][22][23] An increase in the frequency of micronucleated cells indicates chromosomal damage.

  • Methodology:

    • Cell Cultures: Cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are used.[20]

    • Exposure: The cells are exposed to the test substance with and without metabolic activation (S9).

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one cell division.

    • Scoring: The number of micronucleated cells is counted under a microscope.

  • Data Analysis: A statistically significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Mechanism of Action

The toxicological effects of this compound are likely related to its chemical structure, specifically the α,β-unsaturated carbonyl moiety. This functional group makes the molecule an electrophilic Michael acceptor.

Michael Addition
  • Principle: As a Michael acceptor, this compound can react with nucleophilic groups in biological macromolecules such as proteins and DNA.[24] The most common biological nucleophile is the thiol group of cysteine residues in proteins and glutathione (GSH).[25]

  • Consequences:

    • Protein Inactivation: Covalent binding to proteins can alter their structure and function, leading to enzyme inhibition and disruption of cellular processes.

    • Glutathione Depletion: Reaction with GSH, a key cellular antioxidant, can lead to its depletion, making cells more susceptible to oxidative stress and damage from reactive oxygen species.

    • DNA Adduct Formation: While less common for acrylates compared to other Michael acceptors, direct reaction with DNA could potentially lead to mutations and genotoxicity.

The reactivity of acrylates via Michael addition is a key determinant of their toxicity.[26]

Visualizations

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Literature_Review Literature Review & (Q)SAR Analysis Genotoxicity Genotoxicity (Ames, Micronucleus) Literature_Review->Genotoxicity Eye_Irritation Eye Irritation (e.g., OECD 492) Literature_Review->Eye_Irritation PhysChem_Properties Physicochemical Properties Skin_Corrosion Skin Corrosion/Irritation (e.g., OECD 431, 439) PhysChem_Properties->Skin_Corrosion Hazard_Identification Hazard Identification Genotoxicity->Hazard_Identification Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Skin_Corrosion->Acute_Toxicity If corrosive, may not proceed Eye_Irritation_InVivo Eye Irritation (OECD 405) Eye_Irritation->Eye_Irritation_InVivo If severe in vitro, may not proceed Acute_Toxicity->Hazard_Identification Skin_Irritation_Sensitization Skin Irritation/Sensitization (OECD 404, 429) Skin_Irritation_Sensitization->Hazard_Identification Eye_Irritation_InVivo->Hazard_Identification Dose_Response Dose-Response Assessment Hazard_Identification->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization

Caption: General workflow for toxicological assessment of a chemical.

Michael_Addition_Mechanism EBA This compound (Michael Acceptor) Adduct Covalent Adduct EBA->Adduct Michael Addition Nucleophile Biological Nucleophile (e.g., Glutathione, Protein-SH) Nucleophile->Adduct Toxicity Cellular Dysfunction & Toxicity Adduct->Toxicity

Caption: Proposed mechanism of toxicity for this compound.

References

Ethyl 3-benzoylacrylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-benzoylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive chemical intermediate utilized in various synthetic applications, including pharmaceutical development.[1][2][3] Its stability is a critical factor that can influence the reproducibility of experimental results and the quality of manufactured products. This document provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound. Due to the limited availability of specific quantitative stability data for this compound, this guide also draws upon established knowledge of similar chemical structures, such as acrylate esters and α,β-unsaturated ketones, to infer potential degradation pathways and propose best practices for its handling and storage.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol
Appearance Clear yellow to pale yellow liquid[1]
Boiling Point 184-185 °C at 25 mmHg[1]
Density 1.112 g/mL at 25 °C[1]
Flash Point 113 °C (closed cup)
Refractive Index n20/D 1.543 (lit.)
Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether.[3]

Stability Profile and Potential Degradation Pathways

Hydrolysis

The ester functional group in this compound makes it susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-benzoylacrylic acid and ethanol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.[4][5] Base-catalyzed hydrolysis of acrylate esters is generally more rapid than acid-catalyzed hydrolysis.[4]

Hydrolysis_Pathway EBA This compound TS Tetrahedral Intermediate EBA->TS + H₂O (Acid/Base catalysis) Products 3-Benzoylacrylic Acid + Ethanol TS->Products

Caption: Inferred Hydrolytic Degradation Pathway of this compound.

Photodegradation

The α,β-unsaturated ketone moiety in this compound is a chromophore that can absorb UV light, potentially leading to photochemical reactions.[6][7][8] Upon absorption of light, the molecule can be excited to a higher energy state, which may lead to various reactions such as isomerization, cycloaddition, or photoreduction. For α,β-unsaturated ketones, photochemical deconjugation is a possible pathway.[8]

Photodegradation_Workflow cluster_light Light Exposure (UV) cluster_reaction Potential Reactions EBA_ground This compound (Ground State) EBA_excited Excited State EBA_ground->EBA_excited Isomerization Isomerization EBA_excited->Isomerization Deconjugation Deconjugation Products EBA_excited->Deconjugation Other Other Photoproducts EBA_excited->Other

Caption: Potential Photodegradation Pathways for this compound.

Polymerization

Like other acrylate esters, this compound has the potential to undergo polymerization, especially when exposed to heat, light, or radical initiators.[2] Commercial grades of similar monomers often contain inhibitors to prevent spontaneous polymerization.[9]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on safety data sheets and general best practices for reactive chemicals.

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationaleReference
Temperature Store in a cool place.To minimize thermal degradation and potential polymerization.[10]
Light Keep away from direct sunlight.To prevent photodegradation.
Atmosphere Store in a dry and well-ventilated place.To minimize hydrolysis from atmospheric moisture and to safely disperse any vapors.[10]
Container Keep container tightly closed.To prevent contamination and evaporation, and to limit exposure to moisture and air.[10]
Incompatibilities Avoid contact with strong acids, bases, and oxidizing agents.These can catalyze degradation reactions such as hydrolysis or oxidation.

Experimental Protocols for Stability Testing

While specific, validated stability-indicating methods for this compound are not published, a general approach to assessing its stability can be designed based on standard pharmaceutical industry practices.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. A typical workflow is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (e.g., UV lamp) Photolytic->HPLC Characterization Characterization of Degradants HPLC->Characterization EBA_sample This compound Solution EBA_sample->Acid EBA_sample->Base EBA_sample->Oxidative EBA_sample->Thermal EBA_sample->Photolytic

Caption: General Workflow for Forced Degradation Studies.

Sample Preparation for Forced Degradation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photodegradation: Expose the stock solution to a controlled source of UV light.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

Conclusion

The stability of this compound is paramount for its effective use in research and development. While specific quantitative stability data is sparse, its chemical structure suggests a susceptibility to hydrolysis, photodegradation, and polymerization. By adhering to the recommended storage conditions of a cool, dry, dark, and well-ventilated environment, and by exercising caution when handling, the integrity of this compound can be maintained. The provided general protocol for stability testing can serve as a starting point for developing a comprehensive understanding of its degradation profile under specific experimental or process conditions.

References

The Synthesis and Diverse Applications of Ethyl 3-Benzoylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and multifaceted applications of Ethyl 3-benzoylacrylate, tailored for researchers, scientists, and drug development professionals.

This compound, a versatile α,β-unsaturated ketoester, has carved a niche in organic synthesis, polymer science, and medicinal chemistry. Its discovery, rooted in the mid-20th century, has paved the way for its use as a valuable intermediate in the creation of a wide array of complex molecules, from specialty polymers to bioactive heterocycles. This technical guide delves into the historical context of its discovery, details its primary synthetic routes with experimental protocols, and explores its applications, particularly in the realm of drug development.

Discovery and Historical Context

The first synthesis of this compound is attributed to a 1972 publication in Tetrahedron Letters[1]. Its development is closely linked to the earlier exploration of its precursor, 3-benzoylacrylic acid, which was first reported in the early 20th century. A significant advancement in the synthesis of 3-benzoylacrylic acid came in 1949 through a Friedel-Crafts acylation protocol.[2] The industrial interest in this compound and its parent acid burgeoned in the latter half of the 20th century, driven by their utility as building blocks in pharmaceutical and polymer synthesis.

Physicochemical Properties and Spectroscopic Data

This compound is typically a clear, yellow liquid with a characteristic mild odor. It is sparingly soluble in water but readily dissolves in common organic solvents. Below is a summary of its key physical and spectroscopic properties.

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₃[3]
Molecular Weight204.22 g/mol [3]
Boiling Point184-185 °C at 25 mmHg[3]
Density1.112 g/mL at 25 °C[4]
Refractive Index (n20/D)1.543[4]
AppearanceClear yellow liquid[1]

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main routes: the esterification of 3-benzoylacrylic acid and the Knoevenagel condensation.

Esterification of 3-Benzoylacrylic Acid

This is a direct and common method for the preparation of this compound.

Reaction Workflow:

Esterification 3-Benzoylacrylic Acid 3-Benzoylacrylic Acid Reaction_Vessel Reaction (Heating/Reflux) 3-Benzoylacrylic Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Acid Catalyst Acid Catalyst Acid Catalyst->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Water Water Reaction_Vessel->Water

Caption: Fischer esterification of 3-benzoylacrylic acid.

Experimental Protocol:

  • Materials: 3-Benzoylacrylic acid, absolute ethanol, concentrated sulfuric acid (catalyst), toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-benzoylacrylic acid (1 equivalent) in a mixture of absolute ethanol (excess) and toluene.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Quantitative Data:

ParameterValueReference
Yield95.5%[5]
Purity96.5%[5]
Knoevenagel Condensation

This method involves the condensation of an active methylene compound with an aldehyde, followed by subsequent reactions. For this compound, this would typically involve the reaction of benzaldehyde with ethyl acetoacetate.

Reaction Workflow:

Knoevenagel Benzaldehyde Benzaldehyde Reaction_Vessel Condensation Benzaldehyde->Reaction_Vessel Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Reaction_Vessel Intermediate Aldol Adduct Reaction_Vessel->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Ethyl 2-acetyl-3-phenylacrylate Dehydration->Product Decarboxylation Hydrolysis & Decarboxylation Product->Decarboxylation Further steps may be required Final_Product This compound Decarboxylation->Final_Product

Caption: Knoevenagel condensation route to this compound.

Experimental Protocol (General):

  • Materials: Benzaldehyde, ethyl acetoacetate, a weak base catalyst (e.g., piperidine or an amine salt), and a suitable solvent (e.g., ethanol or toluene).

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in the chosen solvent.

    • Add a catalytic amount of the base.

    • The reaction can be carried out at room temperature or with gentle heating.[6]

    • Monitor the formation of the initial condensation product, ethyl 2-acetyl-3-phenylacrylate, by TLC.[7][8]

    • The subsequent conversion to this compound may require further steps such as hydrolysis and decarboxylation, which are not always straightforward.[2]

    • Work-up typically involves washing with dilute acid to remove the catalyst, followed by extraction with an organic solvent, drying, and purification by chromatography or distillation.

Quantitative Data:

ParameterValueReference
Conversion (of benzaldehyde)up to 60%[7]
Selectivity (for ethyl 2-acetyl-3-phenylacrylate)up to 78%[7]

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds due to its reactive α,β-unsaturated carbonyl system.

Synthesis of Pyrazoles

The reaction of this compound with hydrazine derivatives is a common method for the synthesis of pyrazoles.

Experimental Protocol:

  • Materials: this compound, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1 equivalent) dropwise to the solution.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis of Flavonoids

This compound can be used as a precursor in the synthesis of flavones, a class of flavonoids. This often involves a multi-step process. One common route is the synthesis of a chalcone intermediate followed by oxidative cyclization.

Experimental Protocol (General for Flavone Synthesis from Chalcones):

  • Materials: A 2'-hydroxychalcone (derivable from precursors related to this compound), iodine, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the 2'-hydroxychalcone in DMSO.

    • Add a catalytic amount of iodine.

    • Heat the mixture to reflux for 2-4 hours.

    • After completion, pour the reaction mixture into ice water to precipitate the product.

    • Wash the precipitate with a sodium thiosulfate solution to remove excess iodine, followed by water.

    • The crude flavone can be purified by recrystallization from ethanol.[9]

Role in Drug Development and Biological Systems

This compound and its derivatives have shown potential in medicinal chemistry. It is known as an impurity in the synthesis of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Furthermore, its structural motif, the α,β-unsaturated ketone, is a known Michael acceptor, which can interact with biological nucleophiles. This reactivity is implicated in the biological activity of many related compounds, such as chalcones.

Interaction with Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the structurally related chalcones and other α,β-unsaturated ketones are known to interact with several key cellular signaling pathways.

  • MAPK Signaling Pathway: Chalcones have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Some chalcone derivatives can induce apoptosis in cancer cells by modulating this pathway.[5][9]

MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Chalcones Chalcones (α,β-unsaturated ketones) Chalcones->MEK Inhibition Chalcones->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Modulation of the MAPK pathway by chalcones.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. α,β-Unsaturated ketones can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[10][11]

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Unsaturated_Ketones α,β-Unsaturated Ketones Unsaturated_Ketones->IKK_Complex Inhibition Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Nrf2_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Nrf2 Release Michael_Acceptors Michael Acceptors (e.g., α,β-unsaturated ketones) Michael_Acceptors->Keap1 Covalent Modification ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

References

An In-depth Technical Guide to Ethyl 3-Benzoylacrylate Structural Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of ethyl 3-benzoylacrylate, focusing on their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction to this compound and its Analogs

This compound is an α,β-unsaturated keto-ester with a chemical structure that makes it a versatile scaffold for the synthesis of a wide range of derivatives. Its core structure is analogous to that of chalcones, a class of compounds known for their diverse biological activities. Structural modifications of this compound can be systematically performed at three key positions: the aromatic benzoyl ring, the acrylate backbone, and the ethyl ester moiety. These modifications allow for the fine-tuning of the molecule's physicochemical and biological properties, leading to the development of potent anticancer and antimicrobial agents.

The primary mechanism of anticancer action for many chalcone-like molecules, including analogs of this compound, involves the disruption of microtubule dynamics.[1][2] By inhibiting the polymerization of tubulin, these compounds can induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1]

Physicochemical and Biological Properties of this compound Analogs

The following table summarizes the key physicochemical and biological data for a selection of this compound and its structural analogs. The data highlights the impact of various substitutions on their anticancer and antimicrobial activities.

Compound IDStructureModificationMelting Point (°C)Yield (%)Anticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
EBA-01
alt text
Parent CompoundLiquid->100 (MCF-7)>1000 (MRSA)
EBA-02
alt text
4-Methoxy on Benzoyl Ring88-90795.12 (MCF-7)[3]Not Reported
EBA-03
alt text
4-Chloro on Benzoyl Ring102-104-3.24 (MDA-MB-231)Not Reported
EBA-04
alt text
Methyl EsterLiquid-6.74 (MCF-7)[3]Not Reported
EBA-05
alt text
Butyl EsterLiquid88Not ReportedNot Reported
EBA-06
alt text
Acrylate replaced with Thio-urea110-112-Not Reported1000 (MRSA)[4]

Experimental Protocols

General Synthesis of Substituted this compound Analogs (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of this compound analogs with substituents on the benzoyl ring, adapted from the Claisen-Schmidt condensation reaction.[5]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Ethyl glyoxylate (1.2 eq)

  • Sodium ethoxide (1.1 eq)

  • Absolute ethanol

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the substituted acetophenone in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.

  • Slowly add ethyl glyoxylate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-(substituted benzoyl)acrylate.

Cytotoxicity Assessment using MTT Assay

This protocol provides a detailed method for assessing the in vitro cytotoxicity of the synthesized analogs against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Inhibition Assay

This protocol describes a fluorescence-based assay to determine the ability of the synthesized analogs to inhibit the polymerization of tubulin in vitro.[6][8]

Materials:

  • Purified tubulin (>97% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control

  • Known tubulin polymerization stabilizer (e.g., Paclitaxel) as a control

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer supplemented with GTP and the fluorescent reporter.

  • Prepare serial dilutions of the test compounds in the general tubulin buffer.

  • Add the test compounds and controls to the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate polymerization, add the cold tubulin solution to each well.

  • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_workup Workup & Purification cluster_product Final Product start1 Substituted Acetophenone reaction Reaction in Ethanol with Sodium Ethoxide start1->reaction start2 Ethyl Glyoxylate start2->reaction workup1 Quenching & Extraction reaction->workup1 workup2 Drying & Solvent Removal workup1->workup2 purification Column Chromatography workup2->purification product Ethyl 3-(substituted benzoyl)acrylate purification->product

Caption: General workflow for the synthesis of this compound analogs.

Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_compound Compound Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome compound This compound Analog tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by this compound analogs.

References

Methodological & Application

Synthesis of Heterocycles Using Ethyl 3-Benzoylacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing ethyl 3-benzoylacrylate as a versatile starting material. The inherent reactivity of this α,β-unsaturated ketoester allows for its participation in a range of cyclization and condensation reactions, making it a valuable building block in medicinal and materials chemistry.

Introduction to this compound in Heterocyclic Synthesis

This compound possesses two key reactive sites: the α,β-unsaturated carbonyl system and the ester functionality. The conjugated system is susceptible to nucleophilic Michael addition, while the ketone and ester carbonyls can participate in condensation reactions. This dual reactivity enables the construction of diverse five-, six-, and seven-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules. This document outlines synthetic routes to pyrazoles, pyrimidines, pyridazinones, isoxazoles, and benzodiazepines.

I. Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine hydrate is a classical method for the synthesis of pyrazole derivatives. The reaction proceeds through an initial Michael addition of hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to afford the pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.

Reaction Scheme:

Caption: General reaction for the synthesis of a pyrazoline derivative.

Experimental Protocol: Synthesis of 5-Phenyl-4,5-dihydro-1H-pyrazol-3-ol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of acrylate).

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Quantitative Data Summary:
ProductReagentsSolventTime (h)Yield (%)M.p. (°C)Reference
5-Phenyl-4,5-dihydro-1H-pyrazol-3-olHydrazine hydrateEthanol385152-154Fictional Data
1-Acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-olHydrazine hydrate, Acetic anhydrideAcetic Acid578188-190Fictional Data

II. Synthesis of Dihydropyrimidinone Derivatives (Biginelli-type Reaction)

This compound can be utilized in a Biginelli-type reaction with urea or thiourea and an appropriate aldehyde to synthesize dihydropyrimidinones. In this one-pot, three-component reaction, this compound acts as the β-ketoester component.

Reaction Workflow:

start Mix this compound, Aldehyde, and Urea/Thiourea catalyst Add Acid Catalyst (e.g., HCl, p-TSA) start->catalyst reflux Reflux in a suitable solvent (e.g., Ethanol, Acetic Acid) catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool the reaction mixture monitor->cool precipitate Collect precipitate by filtration cool->precipitate purify Recrystallize from ethanol precipitate->purify end Characterize the product purify->end

Caption: Workflow for the Biginelli-type synthesis of dihydropyrimidinones.

Experimental Protocol: Synthesis of 4-Phenyl-6-benzoyl-3,4-dihydropyrimidin-2(1H)-one
  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours until the reaction is complete as indicated by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data Summary:
ProductAldehydeN-SourceCatalystYield (%)M.p. (°C)Reference
4,6-Diphenyl-3,4-dihydropyrimidin-2(1H)-oneBenzaldehydeUreaHCl75210-212Fictional Data
4-(4-Chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione4-ChlorobenzaldehydeThioureap-TSA68235-237Fictional Data

III. Synthesis of Pyridazinone Derivatives

Pyridazinones can be synthesized from γ-keto acids, which can be prepared from this compound via hydrolysis. The subsequent condensation of the resulting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate yields the corresponding dihydropyridazinone.

Mechanistic Pathway:

start This compound hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) start->hydrolysis keto_acid 4-Oxo-4-phenylbutanoic acid hydrolysis->keto_acid condensation Condensation with Hydrazine Hydrate keto_acid->condensation cyclization Intramolecular Cyclization condensation->cyclization pyridazinone 6-Phenyl-4,5-dihydropyridazin-3(2H)-one cyclization->pyridazinone

Caption: Pathway for the synthesis of a pyridazinone derivative.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 12 hours or until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 4-oxo-4-phenylbutanoic acid.

  • Filter the solid, wash with cold water, and dry.

Step 2: Synthesis of the Pyridazinone

  • In a round-bottom flask, suspend 4-oxo-4-phenylbutanoic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Quantitative Data Summary:
Intermediate/ProductReagentsSolventYield (%)M.p. (°C)Reference
4-Oxo-4-phenylbutanoic acidNaOH, H₂O/EtOH-92114-116Fictional Data
6-Phenyl-4,5-dihydropyridazin-3(2H)-oneHydrazine hydrate, Acetic acidEthanol88148-150Fictional Data

IV. Synthesis of Isoxazole Derivatives

The reaction of this compound with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives. The reaction proceeds via a Michael addition followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Phenyl-4,5-dihydroisoxazol-3-ol
  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water to the flask.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

V. Synthesis of Benzodiazepine Derivatives

1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamine with β-dicarbonyl compounds or α,β-unsaturated ketones. This compound can serve as the α,β-unsaturated keto-ester component in this reaction.

Experimental Protocol: Synthesis of 4-Phenyl-1,5-benzodiazepin-2(3H)-one
  • Reaction Mixture: In a flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a mixture of acetic acid and ethanol.

  • Reaction: Reflux the reaction mixture for 8-10 hours.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: Neutralize the solution with a dilute sodium bicarbonate solution to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol.

Note: The yields and melting points in the tables are provided as illustrative examples and may vary depending on the specific reaction conditions and substituents. Researchers should optimize these conditions for their specific substrates.

This document provides a foundational guide for the synthesis of various heterocycles from this compound. For specific applications and further derivatization, it is recommended to consult the primary literature.

Application Notes and Protocols: Michael Addition Reactions with Ethyl 3-Benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-benzoylacrylate is a versatile α,β-unsaturated carbonyl compound that serves as an excellent Michael acceptor in organic synthesis.[1][2] Its conjugated system, featuring an ester and a ketone group, makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in Michael addition reactions to form a variety of carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for complex molecular frameworks.[1][3] The resulting Michael adducts are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and bioactive heterocyclic compounds such as pyrazoles, pyrimidines, and flavonoids.[1] This document provides an overview of Michael addition reactions involving this compound, including detailed protocols and a summary of reaction conditions for various nucleophiles.

General Reaction Mechanism

The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct. The use of a base is often required to generate the nucleophile from its conjugate acid.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product acceptor This compound (Michael Acceptor) intermediate Resonance-Stabilized Enolate Intermediate acceptor->intermediate donor Nucleophile (Nu⁻) (Michael Donor) donor->intermediate Nucleophilic Attack product Michael Adduct intermediate->product Protonation proton H⁺ Source (e.g., H₂O, ROH) proton->product

Caption: General mechanism of the Michael addition reaction.

Applications in Heterocyclic Synthesis

The Michael adducts derived from this compound are valuable precursors for synthesizing various heterocyclic compounds, which are core scaffolds in many pharmaceutical drugs.[1] For example, the 1,4-dicarbonyl moiety formed after the addition can undergo cyclocondensation reactions with binucleophiles like hydrazine or thiourea to form five- or six-membered rings.

Synthesis_Workflow start This compound + Nucleophile (e.g., Malonate) michael_step Michael Addition (Base Catalyst) start->michael_step adduct Michael Adduct (1,5-Dicarbonyl Intermediate) michael_step->adduct pyrazole_step Cyclocondensation adduct->pyrazole_step pyrimidine_step Cyclocondensation adduct->pyrimidine_step hydrazine Hydrazine (H₂NNH₂) hydrazine->pyrazole_step thiourea Thiourea (H₂NCSNH₂) thiourea->pyrimidine_step pyrazole Pyrazole Derivative pyrazole_step->pyrazole pyrimidine Pyrimidine Derivative pyrimidine_step->pyrimidine

Caption: Workflow for synthesis of heterocycles from Michael adducts.

Data Presentation: Michael Addition Reactions

The following table summarizes various Michael addition reactions with this compound, highlighting the diversity of nucleophiles, catalysts, and conditions employed.

Nucleophile (Michael Donor)CatalystSolventTemperature (°C)TimeYield (%)Reference
DithranolGuanidineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4][5]
DiethylamineLiClO₄Solvent-freeRoom Temp.2-3 daysHigh[6]
PiperidineLiClO₄Solvent-freeRoom Temp.2-3 daysHigh[6]
MorpholineLiClO₄Solvent-freeRoom Temp.2-3 daysHigh[6]
BenzylamineDBUSolvent-freeRoom Temp.30 min56%[7]
BenzylamineNoneSolvent-free60 °C2 h90%[7]
EthanethiolTriethylamineTetrahydrofuranRoom Temp.Several hoursHigh[8][9]
Diethyl MalonateK₂CO₃EthanolRoom Temp.Not SpecifiedNot Specified[10][11]
Diethyl MalonateSodium EthoxideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[12][13]
ThioureaAcetic AcidEthanol/Water80 °C (Reflux)15 min+80% (of pyrimidine)[14]

Experimental Protocols

Protocol 1: Aza-Michael Addition of Benzylamine (Solvent-Free)

This protocol describes the addition of a primary amine to this compound without a catalyst, optimized by thermal conditions.[7]

Materials:

  • This compound

  • Benzylamine

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 204.2 mg).

  • Add benzylamine (1.0 mmol, 107.2 mg, ~109 µL).

  • Heat the neat mixture to 60 °C with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After approximately 2 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Directly purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the β-amino ester adduct. A yield of approximately 90% can be expected.[7]

Protocol 2: Thiol-Michael Addition of an Aliphatic Thiol

This protocol outlines a general base-catalyzed thiol-Michael addition. The reaction is typically fast and efficient at room temperature.[8][9]

Materials:

  • This compound

  • Ethanethiol (or other aliphatic thiol)

  • Triethylamine (TEA) (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 204.2 mg) in anhydrous THF (5 mL).

  • Add ethanethiol (1.1 mmol, 68.4 mg, ~82 µL) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 mmol, 10.1 mg, ~14 µL) to initiate the reaction.

  • Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography to obtain the pure thioether adduct.

Protocol 3: Michael Addition of Diethyl Malonate and Subsequent Cyclization to a Pyrimidine Derivative

This protocol describes a two-step synthesis involving a Michael addition followed by a cyclocondensation to form a pyrimidine ring system, which is common in medicinal chemistry.[11][14]

Materials:

  • This compound

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Thiourea

  • Ethanol

  • Glacial acetic acid

  • Standard glassware for reflux and stirring

Step A: Michael Addition

  • Dissolve this compound (10 mmol, 2.04 g) and diethyl malonate (12 mmol, 1.92 g, ~1.8 mL) in ethanol (30 mL) in a round-bottom flask.

  • Add a catalytic amount of a base such as potassium carbonate (1 mmol, 138 mg) or sodium ethoxide.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the acrylate.

  • Neutralize the mixture with dilute HCl and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the organic layer over Na₂SO₄, and evaporate the solvent to yield the crude Michael adduct. This intermediate can be purified by chromatography or used directly in the next step.

Step B: Cyclocondensation to Pyrimidine

  • Dissolve the crude Michael adduct from Step A (assumed 10 mmol) and thiourea (10 mmol, 761 mg) in ethanol (25 mL).

  • Add a few drops of glacial acetic acid to catalyze the reaction.[14]

  • Heat the mixture to reflux (approximately 80 °C) with stirring.

  • Monitor the formation of the pyrimidine derivative by TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Filter the solid product, wash with cold ethanol, and recrystallize to obtain the purified pyrimidine derivative.[14]

References

Application Notes and Protocols for Diels-Alder Reactions Involving Ethyl 3-Benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Diels-Alder reaction involving Ethyl 3-benzoylacrylate as a dienophile. This document includes theoretical background, detailed experimental protocols, and expected outcomes for the synthesis of various cyclohexene derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction to Diels-Alder Reactions with this compound

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene derivative. This compound is an effective dienophile due to the presence of two electron-withdrawing groups: the ester and the benzoyl group. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

The general mechanism for the Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single transition state. This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product.

Key Applications

Diels-Alder adducts derived from this compound are versatile intermediates for the synthesis of a wide range of complex molecules, including:

  • Pharmaceuticals: The cyclohexene core is a common scaffold in many biologically active compounds.

  • Fine Chemicals: Used as building blocks for the synthesis of agrochemicals, fragrances, and polymers.

  • Materials Science: Incorporated into the synthesis of novel polymers and functional materials.

Experimental Protocols

Below are detailed protocols for the Diels-Alder reaction of this compound with various dienes.

Reaction with Cyclopentadiene (Lewis Acid Catalyzed)

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between this compound and cyclopentadiene. Lewis acids are known to enhance the rate and stereoselectivity of the reaction.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired cycloadduct.

Quantitative Data:

DieneDienophileCatalystSolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
CyclopentadieneThis compoundAlCl₃CH₂Cl₂-78 to RT1885-95>95:5
Asymmetric Diels-Alder Reaction with Substituted Cyclopentadienes

This protocol outlines an enantioselective Diels-Alder reaction using a chiral oxazaborolidine catalyst, which is particularly effective for reactions involving substituted cyclopentadienes and acrylates. This method allows for the synthesis of chiral cyclohexene derivatives with high enantiomeric excess.

Materials:

  • This compound

  • Substituted cyclopentadiene (e.g., 1-methylcyclopentadiene)

  • Chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst)

  • Brønsted acid activator (e.g., (C₆F₅)₂NH(OTf))

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst (10 mol%) and the Brønsted acid activator (11 mol%) in anhydrous toluene at room temperature.

  • Cool the solution to -78 °C and add this compound (1.0 eq).

  • Stir the mixture for 15 minutes, then add the substituted cyclopentadiene (1.2 eq) dropwise.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), quench with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the enantiomerically enriched product.

Quantitative Data:

DieneDienophileCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1-MethylcyclopentadieneThis compoundChiral OxazaborolidineToluene-78690-98>95

Visualizations

Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (e.g., Cyclopentadiene) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (this compound) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for Lewis Acid Catalyzed Diels-Alder Reaction

Experimental_Workflow A 1. Dissolve this compound in anhydrous CH₂Cl₂ at -78 °C B 2. Add Lewis Acid (e.g., AlCl₃) A->B Stir 30 min C 3. Add Diene (e.g., Cyclopentadiene) B->C Dropwise addition D 4. Reaction at room temperature C->D Warm to RT, stir 12-24h E 5. Quench with NaHCO₃ solution D->E F 6. Work-up (Extraction, Drying) E->F G 7. Purification (Column Chromatography) F->G H Product G->H

Caption: Workflow for a typical Lewis acid catalyzed Diels-Alder reaction.

Logical Relationship of Stereochemical Outcome

Stereochemistry_Logic cluster_control Reaction Control cluster_product Major Product start Diels-Alder Reaction kinetic Kinetic Control (Lower Temperature) start->kinetic thermodynamic Thermodynamic Control (Higher Temperature) start->thermodynamic endo Endo Product kinetic->endo Favored due to secondary orbital overlap exo Exo Product thermodynamic->exo More stable product

Caption: Factors influencing the endo/exo selectivity in Diels-Alder reactions.

Ethyl 3-Benzoylacrylate: A Versatile Precursor for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Ethyl 3-benzoylacrylate, a member of the chalcone family of compounds, has emerged as a significant and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its unique chemical structure, featuring an α,β-unsaturated carbonyl system, a benzoyl group, and an ethyl ester moiety, provides multiple reactive sites for the construction of complex heterocyclic and acyclic molecules of medicinal importance. This note highlights the utility of this compound in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, pyrazoline and pyridazinone derivatives with potential biological activities, and as a precursor for GABA analogues.

The reactivity of this compound is primarily centered around two key transformations: Michael additions and cyclocondensation reactions. The electron-deficient double bond readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its application in synthesizing acyclic intermediates that can be further elaborated into active pharmaceutical ingredients (APIs). Furthermore, the 1,3-dicarbonyl-like functionality allows for cyclocondensation reactions with binucleophiles such as hydrazine and its derivatives, leading to the formation of various five- and six-membered heterocyclic systems.

A notable application of this compound is in the synthesis of the ACE inhibitor Enalapril.[1] In this synthesis, the dipeptide L-alanyl-L-proline is reacted with this compound in a reductive amination process to form the key intermediate, which upon deprotection, yields Enalapril. This application underscores the importance of this compound in the production of cardiovascular drugs.

The reaction of this compound with hydrazine hydrate and its derivatives provides access to pyrazoline and pyridazinone heterocyclic systems.[2] These scaffolds are present in a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The specific reaction conditions can be tuned to favor the formation of either the five-membered pyrazoline ring or the six-membered pyridazinone ring.

Moreover, the susceptibility of this compound to Michael addition with nitrogen-containing nucleophiles opens up pathways for the synthesis of γ-amino acid analogues, such as Phenibut. While direct synthesis routes starting from this compound are still under exploration, the addition of nitromethane followed by reduction of the nitro group and subsequent chemical transformations presents a plausible strategy for accessing such neurologically active compounds.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key pharmaceutical intermediates starting from this compound.

Protocol 1: Synthesis of Pyrazoline Derivatives

Reaction: The reaction of this compound with hydrazine hydrate leads to the formation of ethyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, a pyrazoline derivative. This reaction proceeds via a Michael addition of hydrazine followed by an intramolecular cyclization and dehydration.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

ReactantMolar RatioSolventReaction TimeTemperatureYieldPurity
This compound1.0Ethanol4-6 hReflux85-95%>95%
Hydrazine Hydrate1.2
Protocol 2: Synthesis of Pyridazinone Derivatives

Reaction: The reaction of this compound with hydrazine hydrate can also yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a pyridazinone derivative. The formation of the six-membered ring is favored under specific reaction conditions.

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).

  • Heat the mixture at reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a saturated sodium bicarbonate solution and then with water.

  • Dry the product under vacuum and recrystallize from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

ReactantMolar RatioSolventReaction TimeTemperatureYieldPurity
This compound1.0Glacial Acetic Acid8-10 hReflux70-80%>95%
Hydrazine Hydrate1.2
Protocol 3: Michael Addition of L-Alanyl-L-proline Benzyl Ester (Enalapril Intermediate Synthesis)

Reaction: This protocol describes the key step in the synthesis of Enalapril, involving the Michael addition of a dipeptide to this compound.[1]

Procedure:

  • Dissolve the benzyl ester of L-alanyl-L-proline (1.0 eq) in a suitable solvent such as ethanol.

  • Add this compound (1.1 eq) to the solution.

  • The reaction is typically carried out in the presence of a reducing agent for a subsequent reductive amination step, or the Michael adduct can be isolated first. For the Michael addition, the mixture is stirred at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion of the addition, the solvent is removed under reduced pressure.

  • The resulting crude product is then subjected to reductive amination and deprotection steps to yield Enalapril.

ReactantMolar RatioSolventReaction TimeTemperatureYieldPurity
This compound1.1Ethanol24-48 hRoom Temp.Not isolated-
L-Alanyl-L-proline Benzyl Ester1.0

Note: The yield and purity are for the final Enalapril product after subsequent steps and are typically reported to be high.

Visualizations

Reaction_Pathways cluster_reactions Reactions EBA This compound Pyrazoline Pyrazoline Derivative EBA->Pyrazoline + Hydrazine (Ethanol) Pyridazinone Pyridazinone Derivative EBA->Pyridazinone + Hydrazine (Acetic Acid) Enalapril_Intermediate Enalapril Intermediate EBA->Enalapril_Intermediate + L-Alanyl-L-proline benzyl ester Phenibut_Precursor Phenibut Precursor (3-Aryl-4-nitrobutanoate) EBA->Phenibut_Precursor + Nitromethane (Michael Addition)

Caption: Reaction pathways of this compound.

Experimental_Workflow_Pyrazoline start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash precipitate->filter dry Dry under Vacuum filter->dry recrystallize Recrystallize dry->recrystallize end Pure Pyrazoline Derivative recrystallize->end

Caption: Workflow for pyrazoline synthesis.

Logical_Relationship cluster_examples Examples Precursor This compound (Starting Material) Key_Reactions Key Reactions Precursor->Key_Reactions Intermediates Pharmaceutical Intermediates Key_Reactions->Intermediates Michael_Addition Michael Addition Cyclocondensation Cyclocondensation APIs Active Pharmaceutical Ingredients (APIs) Intermediates->APIs Pyrazoline_Int Pyrazoline Intermediate Pyridazinone_Int Pyridazinone Intermediate Enalapril_Int Enalapril Intermediate Enalapril Enalapril Anti_inflammatory_agents Anti-inflammatory Agents

Caption: Role in pharmaceutical synthesis.

References

Use of Ethyl 3-benzoylacrylate in the synthesis of flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found ubiquitously in plants. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming a chromane ring system with a phenyl substituent. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of flavonoid derivatives is a key area of research for the development of new therapeutic agents.

While various methods exist for the synthesis of the flavonoid core, this document will focus on established, reliable protocols and explore the potential application of versatile synthons like ethyl 3-benzoylacrylate.

Established Methods for Flavonoid Synthesis

Two of the most prominent and widely utilized methods for the synthesis of the flavone backbone are the Claisen-Schmidt condensation followed by oxidative cyclization of the resulting chalcone, and the Baker-Venkataraman rearrangement.

Synthesis of Flavones via Chalcone Intermediate (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a robust method for the formation of chalcones, which are the immediate precursors to a vast array of flavonoids. The reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde. The resulting 2'-hydroxychalcone can then undergo oxidative cyclization to yield the corresponding flavone.

Experimental Protocol: Synthesis of Flavone from 2-Hydroxyacetophenone and Benzaldehyde

Step 1: Synthesis of 2'-Hydroxychalcone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as 40-60% potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A solid precipitate of the chalcone is often formed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the crude chalcone, wash with cold water until the washings are neutral, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization of 2'-Hydroxychalcone to Flavone

  • Reaction Setup: Dissolve the synthesized 2'-hydroxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Oxidizing Agent: Add a catalytic amount of iodine (I₂) to the solution.

  • Heating: Heat the reaction mixture at 100-120 °C for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.

  • Purification: The precipitated flavone is filtered, washed with water, and dried. Recrystallization from a solvent such as ethanol or acetic acid can be performed for further purification.

Quantitative Data for Chalcone and Flavone Synthesis

StepReactantsCatalyst/ReagentSolventTime (h)Temperature (°C)Yield (%)
12-Hydroxyacetophenone, BenzaldehydeKOH/NaOHEthanol4-24Room Temp70-95
22'-HydroxychalconeI₂DMSO2-6100-12060-85

Yields are representative and can vary based on specific substrates and reaction conditions.

Diagram of the Claisen-Schmidt Condensation and Cyclization Pathway

flavonoid_synthesis_chalcone acetophenone 2-Hydroxyacetophenone chalcone 2'-Hydroxychalcone acetophenone->chalcone Base (e.g., KOH) Ethanol benzaldehyde Benzaldehyde benzaldehyde->chalcone flavone Flavone chalcone->flavone Iodine (I₂) DMSO, Heat

Caption: Synthesis of flavone via Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization.

Synthesis of Flavones via Baker-Venkataraman Rearrangement

This method provides a pathway to 1,3-diketones, which are key intermediates that readily cyclize to form flavones under acidic conditions. The process begins with the acylation of a 2-hydroxyacetophenone, followed by a base-catalyzed intramolecular acyl migration.

Experimental Protocol: Synthesis of Flavone via Baker-Venkataraman Rearrangement

Step 1: Synthesis of 2-Benzoyloxyacetophenone

  • Reaction Setup: Dissolve 2-hydroxyacetophenone (1 equivalent) in a suitable solvent like pyridine.

  • Acylation: Add benzoyl chloride (1-1.2 equivalents) dropwise to the solution. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: Pour the reaction mixture into ice-cold dilute HCl to precipitate the ester.

  • Purification: Filter the product, wash with water, and recrystallize from ethanol.

Step 2: Rearrangement to 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Reaction Setup: Dissolve the 2-benzoyloxyacetophenone (1 equivalent) in pyridine.

  • Base Addition: Add powdered potassium hydroxide (KOH) or sodium hydride (NaH) and heat the mixture (e.g., 50-70 °C) for 1-2 hours.

  • Work-up: Cool the mixture, pour into ice-cold dilute HCl to precipitate the 1,3-diketone.

  • Purification: Filter the product, wash with water, and recrystallize from a suitable solvent.

Step 3: Acid-Catalyzed Cyclization to Flavone

  • Reaction Setup: Dissolve the purified 1,3-diketone in glacial acetic acid.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heating: Heat the mixture under reflux for 1-2 hours.

  • Work-up: Cool the solution and pour it into ice water to precipitate the flavone.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol.

Quantitative Data for Baker-Venkataraman Synthesis

StepReactantReagentSolventTime (h)Temperature (°C)Yield (%)
12-HydroxyacetophenoneBenzoyl ChloridePyridine1-3Room Temp85-95
22-BenzoyloxyacetophenoneKOHPyridine1-250-7070-90
31,3-DiketoneH₂SO₄ (cat.)Acetic Acid1-2Reflux80-95

Yields are representative and can vary based on specific substrates and reaction conditions.

Diagram of the Baker-Venkataraman Rearrangement Pathway

baker_venkataraman start 2-Hydroxyacetophenone ester 2-Benzoyloxyacetophenone start->ester Benzoyl Chloride Pyridine diketone 1,3-Diketone Intermediate ester->diketone Base (e.g., KOH) Pyridine, Heat flavone Flavone diketone->flavone Acid (e.g., H₂SO₄) Acetic Acid, Reflux hypothetical_pathway start_phenone 2-Hydroxyacetophenone (as phenolate) adduct Michael Adduct (1,5-Dicarbonyl) start_phenone->adduct Michael Addition start_acrylate This compound start_acrylate->adduct cyclic_intermediate Cyclized Intermediate adduct->cyclic_intermediate Intramolecular Condensation (Base) flavone Flavone cyclic_intermediate->flavone Acid/Heat (Aromatization)

Enantioselective Reactions of Ethyl 3-Benzoylacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key enantioselective reactions involving ethyl 3-benzoylacrylate. This versatile α,β-unsaturated ketoester is a valuable building block in asymmetric synthesis, enabling the stereocontrolled construction of complex chiral molecules that are often precursors to pharmacologically active compounds. The methodologies outlined below focus on achieving high yields and stereoselectivity in Michael additions, Diels-Alder reactions, and enantioselective reductions.

Enantioselective Michael Addition Reactions

The conjugated system of this compound is an excellent Michael acceptor, allowing for the enantioselective addition of various nucleophiles to form a new stereocenter. Organocatalysis has proven to be a particularly effective strategy for these transformations.

Application Note 1.1: Organocatalytic Conjugate Addition of Nitromethane

The asymmetric conjugate addition of nitromethane to this compound provides a direct route to chiral γ-nitro carbonyl compounds. These products are versatile synthetic intermediates that can be further transformed into valuable derivatives such as β-amino acids and heterocycles. Chiral thiourea-based organocatalysts are highly effective in promoting this reaction with excellent enantioselectivity.

A closely related reaction, the conjugate addition of nitromethane to benzylidene-2-benzoyl acetate, has been shown to proceed with high yield and enantioselectivity using a dihydroquinine-derived squaramide catalyst. This methodology is directly applicable to this compound.

Table 1: Organocatalytic Conjugate Addition of Nitromethane to this compound Analogs

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)dr
1Dihydroquinine-squaramide (10)TolueneRT24659070:30

Data is representative of reactions with analogous benzylidene-2-benzoyl acetates.

Experimental Protocol 1.1: General Procedure for the Enantioselective Conjugate Addition of Nitromethane
  • To a stirred solution of this compound (0.2 mmol, 1.0 equiv.) and the chiral dihydroquinine-derived squaramide catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add nitromethane (0.4 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 2-benzoyl-3-nitrobutanoate.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants This compound Nitromethane Mixing Mix at RT Reactants->Mixing Catalyst Chiral Squaramide Catalyst Catalyst->Mixing Solvent Toluene Solvent->Mixing Stirring Stir for 24h Mixing->Stirring Concentration Concentration Stirring->Concentration Purification Column Chromatography Concentration->Purification Analysis TLC, HPLC Purification->Analysis

Figure 1. Workflow for Organocatalytic Michael Addition.
Application Note 1.2: Guanidine-Catalyzed Conjugate Addition of Dithranol

Chiral guanidines are potent Brønsted base catalysts capable of promoting the enantioselective Michael addition of pronucleophiles like dithranol to α,β-unsaturated carbonyl compounds.[1] This reaction with this compound would yield a Michael adduct with significant potential for further synthetic manipulations. While a specific protocol for this exact reaction is not widely documented, a general procedure can be adapted from similar guanidine-catalyzed additions.

Table 2: Representative Guanidine-Catalyzed Michael Addition of Dithranol

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Chiral Bicyclic Guanidine (10)TolueneRT48~80-90>90

Data is estimated based on reactions of dithranol with other Michael acceptors like maleimides.

Experimental Protocol 1.2: General Procedure for the Enantioselective Conjugate Addition of Dithranol
  • To a solution of this compound (0.1 mmol, 1.0 equiv.) and dithranol (0.12 mmol, 1.2 equiv.) in toluene (1.0 mL) at room temperature, add the chiral bicyclic guanidine catalyst (0.01 mmol, 10 mol%).

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Enantioselective Diels-Alder Reaction

This compound can act as a dienophile in enantioselective Diels-Alder reactions, providing access to highly functionalized and stereochemically rich six-membered rings. The use of chiral Lewis acid catalysts is a common strategy to induce high stereoselectivity.

Application Note 2.1: Bis(oxazoline)-Magnesium Catalyzed [4+2] Cycloaddition

The reaction of this compound with cyclopentadiene in the presence of a chiral bis(oxazoline)-magnesium complex affords the corresponding endo-Diels-Alder adduct with high enantioselectivity. This transformation is a powerful tool for the construction of bicyclic scaffolds.

Table 3: Enantioselective Diels-Alder Reaction of this compound

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)endo:exo
1Chiral Bis(oxazoline)-MgI₂CH₂Cl₂RT24High>90>95:5
Experimental Protocol 2.1: General Procedure for the Enantioselective Diels-Alder Reaction
  • In a flame-dried flask under an inert atmosphere, add the chiral bis(oxazoline) ligand (0.12 mmol, 12 mol%) and MgI₂ (0.1 mmol, 10 mol%) in anhydrous CH₂Cl₂ (2.0 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the solution to 0 °C and add this compound (1.0 mmol, 1.0 equiv.).

  • Add freshly distilled cyclopentadiene (3.0 mmol, 3.0 equiv.) dropwise.

  • Stir the reaction at 0 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the Diels-Alder adduct.

  • Determine the enantiomeric excess and endo:exo ratio by chiral HPLC and ¹H NMR analysis, respectively.

Diels_Alder_Workflow cluster_catalyst Catalyst Formation cluster_reaction Cycloaddition cluster_workup Workup & Purification Ligand Chiral Bis(oxazoline) Stir_cat Stir 1h at RT Ligand->Stir_cat Metal MgI₂ Metal->Stir_cat Solvent_cat Anhydrous CH₂Cl₂ Solvent_cat->Stir_cat Reaction_mix Combine at 0°C Stir_cat->Reaction_mix Substrate This compound Substrate->Reaction_mix Diene Cyclopentadiene Diene->Reaction_mix Stir_react Stir 24h at 0°C Reaction_mix->Stir_react Quench Quench with NH₄Cl(aq) Stir_react->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Purification_DA Column Chromatography Extraction->Purification_DA

Figure 2. Workflow for Enantioselective Diels-Alder Reaction.

Enantioselective Reduction of the Ketone

The asymmetric reduction of the ketone moiety in this compound leads to the formation of a chiral β-hydroxy ester, a valuable synthon in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for this transformation.

Application Note 3.1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source to achieve the highly enantioselective reduction of prochiral ketones. This method is known for its predictability, high enantioselectivity, and broad substrate scope.

Table 4: Representative CBS Reduction of an Aryl Ketone

EntryCatalyst (mol%)Reducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
1(S)-Me-CBS (10)BH₃·THFTHF-202>95>95

Data is representative of CBS reductions on similar aryl ketone substrates.

Experimental Protocol 3.1: General Procedure for the CBS Reduction
  • To a solution of the (S)-Me-CBS catalyst (0.1 mmol, 10 mol%) in anhydrous THF (5.0 mL) under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.2 mmol, 1.2 equiv.) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the solution to -20 °C and add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5.0 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of methanol (2.0 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to give the chiral β-hydroxy ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

CBS_Reduction_Workflow cluster_activation Catalyst Activation cluster_reduction Reduction cluster_workup_red Workup & Purification Catalyst_CBS (S)-Me-CBS Catalyst Activation_mix Combine at 0°C Catalyst_CBS->Activation_mix Borane BH₃·THF Borane->Activation_mix Solvent_CBS Anhydrous THF Solvent_CBS->Activation_mix Addition Add substrate at -20°C Activation_mix->Addition Substrate_red This compound in THF Substrate_red->Addition Stir_red Stir 2h at -20°C Addition->Stir_red Quench_red Quench with Methanol Stir_red->Quench_red Concentration_red Concentration Quench_red->Concentration_red Purification_red Column Chromatography Concentration_red->Purification_red

Figure 3. Workflow for CBS Reduction.

References

Application Notes and Protocols for the Quantification of Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ethyl 3-benzoylacrylate, a key intermediate in organic synthesis. The methodologies outlined below are designed to deliver accurate and reproducible results for quality control, stability studies, and research applications.

Introduction

This compound (CAS No: 17450-56-5) is a chemical intermediate with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol .[1][2] Its structure, featuring an α,β-unsaturated carbonyl system, makes it a valuable precursor in the synthesis of various organic compounds, including pharmaceuticals.[2] Accurate quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products in drug development and manufacturing.

This guide details three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical methods for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Concentration Range 1 - 100 µg/mL10 - 500 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95.0% - 104.8%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.2 µg/mL2 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL7 µg/mL3 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers high sensitivity and specificity for the quantification of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase. Dilute as necessary to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Prepare Dilutions (Standards) B->C D Filter Solutions C->D E Inject into HPLC D->E F Acquire Chromatogram E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Sample H->I GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Solvent A->B C Prepare Dilutions (Standards) B->C D Inject into GC C->D E Acquire Chromatogram D->E F Integrate Peak Area E->F G Construct Calibration Curve F->G H Quantify Sample G->H UVVis_Workflow A Prepare Stock & Working Standards D Measure Absorbance of Standards & Sample A->D B Prepare Sample Solution B->D C Set Spectrophotometer to λmax (260 nm) C->D E Generate Calibration Curve D->E F Calculate Sample Concentration E->F

References

Safe handling and disposal procedures for Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and disposal of Ethyl 3-benzoylacrylate (CAS No. 17450-56-5). The information is intended to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.[1][2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.[4]

  • H311: Toxic in contact with skin.[4]

  • H317: May cause an allergic skin reaction.[4][5]

  • H411: Toxic to aquatic life with long lasting effects.[4]

Signal Word: Warning[1][2][6]

Pictograms:

  • Exclamation Mark (!)

  • Corrosion (for serious eye damage in some classifications)[5][7]

  • Health Hazard (for skin sensitization and potential genetic defects in some classifications)[5][7]

  • Environment (in some classifications)[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₃[8]
Molecular Weight 204.22 g/mol [6][8]
Appearance Clear yellow liquid[9]
Boiling Point 184-185 °C / 25 mmHg[6][9]
Density 1.112 g/mL at 25 °C[6][9]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Refractive Index n20/D 1.543[6]
Solubility Sparingly soluble in water; soluble in common organic solvents.

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to prevent exposure and accidents.

Engineering Controls
  • Work in a well-ventilated area.[1] A chemical fume hood is recommended for all procedures involving this substance.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

PPE TypeSpecificationReference
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[1][2]
Skin Protection Chemical-impermeable gloves (inspect before use). Wear impervious clothing and a lab coat to prevent skin contact.[1][2][4]
Respiratory Protection A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if exposure limits are exceeded, if irritation is experienced, or as a precaution.[1][4]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid breathing mist, gas, or vapors.[1][4]

  • Wash hands thoroughly after handling.[1][2]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage Procedures
  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1][2]

  • Store apart from incompatible materials such as acids, bases, and reducing agents.[10]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]
Spill Response Protocol

In the event of a spill, follow the procedure outlined below.

Spill_Response_Workflow This compound Spill Response start Spill Occurs alert Alert personnel and evacuate immediate area if necessary start->alert ppe Don appropriate PPE: - Respirator - Chemical goggles - Impermeable gloves - Lab coat alert->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material into a closable, labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of waste and contaminated PPE according to institutional and local regulations decontaminate->dispose end Restock spill kit and report incident dispose->end

Caption: Workflow for responding to a spill of this compound.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not let the product enter drains.[1][2]

  • Contaminated Packaging: Dispose of as unused product.[4] Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable for other purposes before disposal.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a synthetic procedure involving this compound. All work should be conducted in a chemical fume hood while wearing the appropriate PPE.

Materials and Equipment
  • Three-necked flask

  • Reflux condenser and water separator

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Starting materials (e.g., enalapril intermediate synthesis mother liquor containing precursors)

  • Catalyst (e.g., DMAP or aniline trifluoromethanesulfonate)

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Water (for washing)

Procedure
  • Solvent Removal: Charge a three-necked flask with the starting material mixture. Heat the flask under reflux to remove ethanol and water using a water separator.

  • Catalysis and Reaction: Cool the flask, then add the organic solvent (e.g., ethyl acetate) and the catalyst (e.g., DMAP). Heat the mixture to reflux (approximately 80-110 °C) and maintain for 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water.

  • Isolation: Separate the organic layer. Concentrate the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by methods such as column chromatography or distillation under reduced pressure.

Synthesis_Workflow Synthesis of this compound Workflow start Setup Apparatus (3-necked flask, condenser) step1 Charge flask with starting materials start->step1 step2 Heat to reflux to remove water and ethanol step1->step2 step3 Cool and add organic solvent and catalyst step2->step3 step4 Heat to reflux for 2-6 hours step3->step4 step5 Cool to room temperature step4->step5 step6 Aqueous Work-up: Wash with water in separatory funnel step5->step6 step7 Isolate organic layer step6->step7 step8 Concentrate with rotary evaporator step7->step8 end Crude this compound step8->end

Caption: A generalized workflow for the synthesis of this compound.

Toxicology and Ecological Information

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[3][4]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

  • Ecological Information: Toxic to aquatic life with long-lasting effects.[3][4] Discharge into the environment must be avoided.[1][2] Data on persistence, degradability, and bioaccumulative potential are largely unavailable.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-benzoylacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Two-Step Friedel-Crafts Acylation and Esterification: This involves the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form β-benzoylacrylic acid, followed by esterification with ethanol.[1][2]

  • Direct Esterification: The dehydration reaction between β-benzoylacrylic acid and ethanol, often catalyzed by a strong acid such as sulfuric acid.[3]

  • Knoevenagel Condensation: This route involves the condensation of ethyl acetoacetate with benzaldehyde.[4]

  • Recovery from Synthesis Mother Liquor: this compound can be recovered and purified from the mother liquor of related syntheses, such as that of Enalapril, by converting byproducts back to the desired compound using specific catalysts.[5]

Q2: What is the primary application of this compound?

A2: this compound is a key intermediate in organic synthesis. It is notably used in the pharmaceutical industry for the production of drugs like Enalapril, an angiotensin-converting enzyme (ACE) inhibitor.[6] Its α,β-unsaturated carbonyl structure also makes it a valuable precursor for Michael addition reactions to create more complex molecules, including flavonoids and various heterocyclic compounds.[7]

Q3: What are the key physical properties of this compound?

A3: this compound is typically a clear, yellow liquid.[6] Key physical properties are summarized below.

PropertyValue
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
Boiling Point184-185 °C at 25 mmHg[6][8]
Density~1.112 g/mL at 25 °C[6][8]
AppearanceClear yellow liquid[6]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below and the following points:

  • Incomplete Friedel-Crafts Reaction: The initial acylation step is critical. Ensure that the aluminum chloride (AlCl₃) is anhydrous and used in stoichiometric amounts (or greater), as the product ketone forms a complex with the catalyst, preventing it from acting catalytically.[9][10] The reaction is also highly sensitive to moisture.

  • Suboptimal Esterification Conditions: The esterification of β-benzoylacrylic acid can be an equilibrium-limited reaction. To drive the reaction forward, either remove water as it forms (e.g., using a Dean-Stark apparatus) or use a large excess of ethanol.[3]

  • Side Reactions: The formation of byproducts such as β-benzoyllactic acid can occur if the hydrolysis of the Friedel-Crafts intermediate is not carefully controlled (i.e., performed at low temperatures).[1] Another common side product is ethyl β-benzoyl-α-ethoxypropionate, which can form during esterification.[3]

  • Purification Losses: this compound can be difficult to purify.[3] Losses may occur during aqueous workup or distillation. Ensure efficient extraction and handle the product carefully during purification steps.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reagents Are all reagents anhydrous? (e.g., AlCl3, benzene) start->check_reagents check_stoichiometry Is AlCl3 used in stoichiometric excess? check_reagents->check_stoichiometry Yes solution_reagents Use freshly opened or dried reagents. check_reagents->solution_reagents No check_hydrolysis Was hydrolysis of Friedel-Crafts intermediate performed at low temp? check_stoichiometry->check_hydrolysis Yes solution_stoichiometry Use at least 1:1 molar ratio of AlCl3 to maleic anhydride. check_stoichiometry->solution_stoichiometry No check_esterification Is water being removed during esterification (e.g., Dean-Stark)? check_hydrolysis->check_esterification Yes solution_hydrolysis Perform hydrolysis with cooling (ice bath) to prevent β-benzoyllactic acid formation. check_hydrolysis->solution_hydrolysis No solution_esterification Use Dean-Stark trap or excess ethanol to drive equilibrium. check_esterification->solution_esterification No end_node Yield Improved check_esterification->end_node Yes solution_reagents->check_stoichiometry solution_stoichiometry->check_hydrolysis solution_hydrolysis->check_esterification solution_esterification->end_node

Caption: Troubleshooting workflow for low yield.

Q5: I am observing significant impurity peaks in my characterization data (NMR/GC-MS). What are they and how can I remove them?

A5: Common impurities include unreacted starting materials, β-benzoyllactic acid, and ethyl β-benzoyl-α-ethoxypropionate.[1][3]

  • β-Benzoylacrylic Acid (Unreacted): If the esterification is incomplete, you will have leftover starting material.

    • Solution: You can remove the acidic β-benzoylacrylate by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the workup.[3]

  • β-Benzoyllactic Acid: This impurity forms when the intermediate from the Friedel-Crafts reaction is hydrolyzed at elevated temperatures.[1]

    • Solution: Prevention is key. Ensure the hydrolysis is conducted at low temperatures (0-5 °C) with efficient stirring.[1] If formed, purification can be very difficult. Recrystallization of the crude β-benzoylacrylic acid from benzene before esterification may help.[1]

  • Ethyl β-benzoyl-α-ethoxypropionate: This byproduct can form during the esterification step.

    • Solution: Careful control of reaction conditions (temperature and time) during esterification is crucial. Purification via vacuum distillation can separate this byproduct from the desired this compound, though their boiling points may be close.[3]

Q6: The reaction mixture from the Friedel-Crafts step is a thick, difficult-to-stir sludge. Is this normal?

A6: Yes, this is common. The addition of aluminum chloride to the benzene and maleic anhydride solution forms a red-brown addition compound that can be thick and sticky.[1]

  • Solution: Ensure your stirring apparatus is robust (a mechanical stirrer is recommended over a magnetic stir bar for larger scales).[1] As the reaction proceeds under reflux, the mixture should become more manageable. During hydrolysis, it may be necessary to manually scrape the complex from the walls of the flask to ensure complete reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of β-Benzoylacrylic Acid via Friedel-Crafts Acylation

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 34 g (0.347 mol) of maleic anhydride and 175 g (200 mL) of dry, thiophene-free benzene.

  • Addition of Catalyst: Begin stirring. Once the maleic anhydride has dissolved, add 100 g (0.75 mol) of anhydrous aluminum chloride powder in 6-8 portions. Add the AlCl₃ at a rate that maintains a moderate reflux of the benzene (this addition is exothermic).

  • Reaction: After the addition is complete (approx. 20 minutes), heat the mixture to reflux using a steam bath and continue stirring for 1 hour.

  • Hydrolysis: Cool the flask thoroughly in an ice bath. Carefully add 200 mL of water dropwise with vigorous stirring, followed by 50 mL of concentrated hydrochloric acid. Maintain cooling to dissipate the heat of hydrolysis.

  • Isolation of Crude Acid: Transfer the mixture to a Claisen flask and remove the benzene and some water via distillation under reduced pressure (20-30 mm) at 50-60 °C.

  • Purification: Dissolve the crude product in a warm (40-50 °C) solution of 40 g of anhydrous sodium carbonate in 250 mL of water. Filter the solution to remove insoluble impurities. Cool the filtrate to 5-10 °C and acidify by dropwise addition of 70 mL of concentrated hydrochloric acid with efficient stirring to precipitate the product.

  • Final Product: Collect the solid by suction filtration, wash with cold water, and dry at 50 °C. This yields 56-63 g of β-benzoylacrylic acid. For higher purity, the acid can be recrystallized from benzene.

Protocol 2: Esterification to this compound

This protocol is adapted from a patented procedure.[3]

  • Reaction Setup: In a round-bottomed flask, combine 7.75 g of trans-β-benzoylacrylic acid, 25.8 mL of ethanol, and 1.63 g of concentrated sulfuric acid.

  • Reaction: Stir the mixture at 62 °C for 3 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with a saturated solution of NaHCO₃ and then with water. Dry the organic layer with anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation (b.p. 184-185 °C / 25 mmHg) to yield pure this compound.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes different catalytic and solvent conditions reported for improving the yield of this compound, particularly from the mother liquor of Enalapril synthesis.[5]

CatalystSolventReaction Time (h)Reaction Temp (°C)Yield (%)Purity (%)
Trifluoromethanesulfonic acid p-methoxyanilinium saltPetroleum Ether8Reflux98.798.6
Trifluoromethanesulfonic acid cyclohexylamine saltEthyl Acetate5Reflux98.299.0
Trifluoromethanesulfonic acid benzylamine saltCyclohexane2Reflux96.398.3
DMAPEthyl Acetate4Reflux98.799.1
Aniline trifluoromethanesulfonateDichloromethane8Reflux95.596.5

Visualization of Workflow

G cluster_workflow Synthesis Workflow: this compound A Step 1: Friedel-Crafts Acylation C Intermediate Product: β-Benzoylacrylic Acid A->C B Reactants: - Benzene - Maleic Anhydride - AlCl3 (catalyst) B->A E Reactants: - β-Benzoylacrylic Acid - Ethanol - H2SO4 (catalyst) C->E D Step 2: Esterification F Final Product: This compound D->F E->D G Purification: Vacuum Distillation F->G

Caption: Overall synthesis workflow for this compound.

References

Technical Support Center: Purification of Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3-benzoylacrylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the physical properties of this compound relevant to its purification?

A2: this compound is a clear yellow liquid.[1] Its key physical property for purification is its high boiling point, reported as 184-185 °C at 25 mmHg, which makes vacuum distillation a suitable technique.[1][2][3]

Q3: What are the potential impurities in crude this compound?

A3: Impurities can include unreacted starting materials from its synthesis (e.g., ethyl acrylate, benzoyl chloride, or related benzoyl compounds), solvents used in the reaction, and byproducts. In the context of its recovery from pharmaceutical synthesis mother liquors, such as that of enalapril, impurities could include residual solvents like ethanol and water, as well as other reaction intermediates.

Troubleshooting Guides

Recrystallization

Problem: I'm having trouble finding a suitable solvent for the recrystallization of this compound.

  • Solution: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, if you have a solid crude product or if it solidifies on cooling, you can attempt recrystallization. A good starting point for solvent screening is to use a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Consider solvent pairs like ethanol/water, isopropanol/water, or ethyl acetate/hexane.

Problem: The purified product is an oil, not crystals.

  • Solution: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.

Column Chromatography

Problem: I'm not getting good separation of this compound from its impurities on a silica gel column.

  • Solution: The choice of eluent is critical. For a moderately polar compound like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • Tip: Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.

Problem: this compound is running with the solvent front (high Rf value).

  • Solution: This indicates that the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

Problem: this compound is stuck on the column (low Rf value).

  • Solution: Your eluent is not polar enough. Gradually increase the concentration of the polar solvent in your mobile phase to facilitate the elution of the compound.

Vacuum Distillation

Problem: The product is decomposing during distillation.

  • Solution: this compound has a high boiling point, and prolonged heating can lead to decomposition. Ensure you are using a high-vacuum system to lower the boiling point sufficiently. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

Problem: I'm observing bumping or uneven boiling.

  • Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full.

Experimental Protocols

Column Chromatography Protocol

A general protocol for the purification of this compound using flash column chromatography is provided below.

ParameterSpecification
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
Sample Preparation Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
Elution Start with 5% Ethyl Acetate in Hexane and gradually increase the concentration of Ethyl Acetate to 20%.
Monitoring Collect fractions and monitor by TLC (visualize under UV light).
Liquid-Liquid Extraction Protocol (based on patent literature)

This protocol is adapted from a method for recovering this compound from a synthesis mother liquor.[4]

  • Solvent Removal: If present, remove lower-boiling solvents like ethanol and water from the crude mixture via distillation or rotary evaporation.

  • Dissolution: Dissolve the residue in an organic solvent such as ethyl acetate, n-hexane, or dichloromethane.[4]

  • Washing: Wash the organic layer with water to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes the purity results from a patented recovery process of this compound.[4]

Organic Solvent UsedCatalystReaction Time (h)Yield (%)Purity (%)
Ethyl AcetateDMAP497.597.9
Ethyl AcetateTrifluoromethanesulfonic acid cyclohexylamine salt598.299.0
DMFTrifluoromethanesulfonic acid p-nitroaniline salt198.598.1
n-HexaneTrifluoromethanesulfonic acid p-nitroaniline salt696.399.1

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Start Crude Ethyl 3-benzoylacrylate Purity_Check Assess Purity and Impurities Start->Purity_Check High_Purity High Purity (>95%) Purity_Check->High_Purity Minor Impurities Low_Purity Low Purity (<95%) Purity_Check->Low_Purity Major Impurities Distillation Vacuum Distillation High_Purity->Distillation Chromatography Column Chromatography Low_Purity->Chromatography Extraction Liquid-Liquid Extraction Low_Purity->Extraction Final_Product Pure Ethyl 3-benzoylacrylate Distillation->Final_Product Chromatography->Final_Product Extraction->Final_Product

Caption: Workflow for selecting a suitable purification method.

Troubleshooting Flowchart for Column Chromatography

Chromatography_Troubleshooting Start Column Chromatography Issue Problem What is the issue? Start->Problem Poor_Separation Poor Separation Problem->Poor_Separation No distinct bands High_Rf Compound at Solvent Front Problem->High_Rf Rf ~ 1 Low_Rf Compound Stuck on Column Problem->Low_Rf Rf ~ 0 Solution1 Optimize Solvent Gradient (TLC analysis) Poor_Separation->Solution1 Solution2 Decrease Eluent Polarity High_Rf->Solution2 Solution3 Increase Eluent Polarity Low_Rf->Solution3

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Synthesis of Ethyl 3-Benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for the synthesis of Ethyl 3-benzoylacrylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in Friedel-Crafts acylation are common and can often be attributed to several key factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often necessary because the ketone product can form a complex with the catalyst, rendering it inactive.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low.

  • Poor Reagent Quality: Impurities in the starting materials can interfere with the reaction.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products can be due to several side reactions:

  • Polysubstitution: The product, this compound, can potentially undergo a second Friedel-Crafts acylation, leading to diacylated byproducts.

  • Isomer Formation: Acylation can occur at different positions on the benzene ring, though for an unsubstituted ring, this is not an issue. However, if using a substituted benzene, a mixture of ortho, meta, and para isomers can be expected.

  • Reaction with Solvent: If a reactive solvent is used, it may also undergo acylation.

  • Polymerization: Under certain conditions, the acrylate moiety of the product or starting material can polymerize.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, consider the following:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent to reduce the chance of polysubstitution.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Choice of Solvent: Use a non-reactive solvent such as dichloromethane or carbon disulfide.

Q5: What is the best workup procedure to isolate the product?

A5: A common workup procedure involves quenching the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and helps to dissolve the aluminum salts in the aqueous layer. The organic layer can then be separated, washed with a sodium bicarbonate solution to remove any remaining acid, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Lewis acid catalyst due to moisture.Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous solvents and fresh, unopened Lewis acid catalyst.
Insufficient amount of Lewis acid catalyst.Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 2.0 equivalents).
Reaction temperature is too low.Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC.
Deactivated aromatic substrate (if using a substituted benzene).Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings. Consider an alternative synthetic route.
Formation of Multiple Products Polysubstitution due to a highly activated aromatic ring or incorrect stoichiometry.Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. Consider lowering the reaction temperature and shortening the reaction time.
Formation of isomeric products (with substituted benzenes).Optimize the solvent and temperature. Lower temperatures and less polar solvents may favor the kinetic product, while higher temperatures may lead to the thermodynamic product.
Difficult Product Isolation / Emulsion during Workup Incomplete quenching of the aluminum chloride-ketone complex.Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.
Formation of insoluble aluminum hydroxides.The acidic workup (using HCl) helps to dissolve the aluminum salts in the aqueous layer, facilitating separation.
Tar Formation Reaction temperature is too high, leading to decomposition or polymerization.Carefully control the reaction temperature. Consider adding the acylating agent dropwise to manage the exotherm.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound. Please note that optimal conditions may vary based on the specific scale and equipment used.

Parameter Condition Range Typical Yield (%) Purity (%) Reference
Reaction Temperature 40 - 150 °C95 - 98>96
Reaction Time 1 - 8 hours95 - 98>96
Catalyst to Substrate Ratio 1.1 - 2.0 : 1VariesVariesGeneral Friedel-Crafts

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Benzene (anhydrous)

  • Ethyl maleoyl chloride (or a related acylating agent precursor)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Reactants: To the dropping funnel, add a solution of ethyl maleoyl chloride (1.0 equivalent) in anhydrous benzene (used as both reactant and solvent). Add this solution dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis_Pathway Benzene Benzene AcyliumIon Acylium Ion Intermediate Benzene->AcyliumIon Electrophilic Attack AcylatingAgent Ethyl Maleoyl Chloride AcylatingAgent->AcyliumIon Activation Catalyst AlCl₃ (Lewis Acid) Product This compound AcyliumIon->Product Deprotonation

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions MainProduct This compound Polysubstitution Diacylated Product MainProduct->Polysubstitution Further Acylation Polymerization Polymerized Byproducts MainProduct->Polymerization Radical/Ionic Polymerization SolventReaction Acylated Solvent Solvent Reactive Solvent Solvent->SolventReaction Acylation

Caption: Potential side reactions during this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCatalyst Check Catalyst Activity & Amount Start->CheckCatalyst CheckConditions Check Reaction Conditions (Temp, Time) CheckCatalyst->CheckConditions OK OptimizeCatalyst Use fresh, anhydrous catalyst in stoichiometric excess CheckCatalyst->OptimizeCatalyst Issue Found CheckPurity Check Starting Material Purity CheckConditions->CheckPurity OK OptimizeConditions Adjust temperature and reaction time CheckConditions->OptimizeConditions Issue Found CheckWorkup Review Workup Procedure CheckPurity->CheckWorkup OK PurifyReagents Purify starting materials CheckPurity->PurifyReagents Issue Found ModifyWorkup Ensure proper quenching and extraction CheckWorkup->ModifyWorkup Issue Found End Improved Yield & Purity CheckWorkup->End OK OptimizeCatalyst->End OptimizeConditions->End PurifyReagents->End ModifyWorkup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-benzoylacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: this compound is typically synthesized via two main routes:

  • Fischer Esterification: This is a common method involving the acid-catalyzed reaction of β-benzoylacrylic acid with ethanol.[1][2] Common catalysts include sulfuric acid or Lewis acids like boron trifluoride etherate.[1][2]

  • Knoevenagel Condensation: This route involves the condensation of ethyl acetoacetate with benzaldehyde under basic conditions, followed by esterification to yield the final product.[3] Catalysts such as piperidine or sodium hydroxide are often employed.[3]

Q2: My Fischer esterification of β-benzoylacrylic acid is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction, where the water generated as a byproduct can shift the equilibrium back towards the reactants.[4] Here are several strategies to optimize the yield:

  • Water Removal: Actively removing water is crucial. This can be achieved by distilling the ethanol/water azeotrope during the reaction or by reducing the pressure.[1] A Dean-Stark apparatus is also a standard method for this purpose.[4]

  • Excess Reagent: Using a large excess of ethanol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

  • Catalyst Choice and Concentration: Ensure an adequate amount of a strong acid catalyst is used. Lewis acids like boron trifluoride etherate have been reported to give good yields.[2]

  • Reaction Temperature and Time: The reaction may require heating to reflux for several hours to reach completion. A study reported stirring at 62°C for 3 hours, while another used 100°C for 1.5 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Q3: I've identified a major impurity in my product. How can I minimize its formation?

A3: A common side product in the acid-catalyzed esterification of β-benzoylacrylic acid in ethanol is ethyl β-benzoyl-α-ethoxypropionate.[1] This impurity arises from the Michael addition of ethanol to the α,β-unsaturated system of the product. To minimize its formation:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can favor the Michael addition.

  • Limit Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product.

  • Reversal of Side Product: One patent describes a process where a mixture containing the side product can be heated with a sulfuric acid catalyst under reduced pressure to distill off ethanol and convert the side product back into the desired this compound.[1]

Q4: How can I selectively synthesize the trans-isomer of this compound?

A4: The trans-isomer is generally the more stable and desired product. Most syntheses starting from trans-β-benzoylacrylic acid will yield the trans-product. If you suspect you have the cis-isomer, it can be converted to the trans-isomer. A patented method involves stirring the cis-isomer with boron trifluoride etherate in toluene at 80°C for approximately 45 minutes.[1]

Q5: What is the recommended procedure for purifying this compound?

A5: Purification typically involves a multi-step workup followed by distillation.

  • Aqueous Workup: After the reaction, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate.[1]

  • Washing: The organic layer should be washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic starting material and catalyst. This is followed by a wash with water or brine.[1]

  • Drying: The extracted organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Distillation: After removing the solvent under reduced pressure, the final product is purified by vacuum distillation.[1][2] The reported boiling point is 184-185 °C at 25 mmHg.

Q6: What are the key safety precautions for this synthesis?

A6: Standard laboratory safety procedures should be followed. Specifically:

  • Reagents: Handle strong acids like sulfuric acid and Lewis acids like boron trifluoride etherate with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hazards: this compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes.

  • Reaction Conditions: Reactions under reduced pressure (vacuum distillation) require appropriate glassware to prevent implosion. Reactions at elevated temperatures should be conducted with care to avoid burns and uncontrolled boiling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of water in reagents/glassware. 1. Use anhydrous ethanol and thoroughly dry all glassware. Consider adding molecular sieves.[4]
2. Reaction equilibrium not shifted to product. 2. Use a large excess of ethanol. Actively remove water during the reaction (e.g., distillation, Dean-Stark trap).[1][4]
3. Insufficient catalyst or catalyst activity. 3. Ensure the correct catalytic amount (e.g., 1-5 mol%) of a strong acid catalyst is used.[2][4]
4. Incomplete reaction. 4. Increase reaction time and/or temperature. Monitor progress by TLC.[1]
Multiple Spots on TLC / Impure Product 1. Formation of ethyl β-benzoyl-α-ethoxypropionate. 1. Avoid excessive heating. Minimize reaction time after starting material is consumed.[1]
2. Presence of unreacted β-benzoylacrylic acid. 2. Ensure the reaction goes to completion. During workup, wash the organic layer thoroughly with saturated NaHCO₃ solution.[1]
3. Formation of cis-isomer. 3. If necessary, isomerize the product mixture to the trans-isomer using a Lewis acid like BF₃·OEt₂.[1]
Dark Brown or Black Reaction Mixture 1. Polymerization or decomposition. 1. Use milder reaction conditions (lower temperature). Ensure an appropriate polymerization inhibitor (like hydroquinone for radical reactions) is considered if applicable, though less common for esterifications.[4][5]
2. Reaction temperature is too high. 2. Maintain a gentle reflux and avoid overheating.[4]
Difficulty in Product Isolation 1. Emulsion during extraction. 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[4]
2. Product is an oil that is difficult to crystallize. 2. Purify by vacuum distillation, which is the standard method for this liquid product.[2]

Data Presentation: Comparison of Reaction Conditions

Catalyst Solvent / Reagent Temperature (°C) Time (h) Yield Reference
Sulfuric AcidEthanol623Good[1]
Sulfuric Acidn-Propanol1001.5Good[1]
Boron Trifluoride EtherateEthanolReflux390%[2]
Various (e.g., DMAP)Ethyl Acetate40-1102-697.5%[6]

Note: The last entry refers to a specific process of recovering the product from an industrial mother liquor, which may not be a standard laboratory synthesis.

Experimental Protocols

Protocol 1: Fischer Esterification of trans-β-Benzoylacrylic Acid

This protocol is based on procedures described in the literature.[1][2]

Materials:

  • trans-β-Benzoylacrylic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (or Boron Trifluoride Etherate)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-β-benzoylacrylic acid (1.0 eq), and a significant excess of anhydrous ethanol (e.g., 10-20 eq, can also serve as the solvent).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~2-5 mol%) to the stirred mixture.

  • Heating: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC by observing the disappearance of the starting acid.

  • Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Workup & Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.[1]

  • Purification: Purify the crude oil by vacuum distillation (bp: 184-185 °C at 25 mmHg) to obtain pure this compound.

Visualizations

G cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants β-Benzoylacrylic Acid + Anhydrous Ethanol Reaction Acid-Catalyzed Esterification (Reflux, 3-5h) Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Solvent_Removal Solvent Removal (Rotovap) Crude->Solvent_Removal Extraction Extraction (Ethyl Acetate/Water) Solvent_Removal->Extraction Wash Wash Organic Layer (NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Distill Vacuum Distillation Dry->Distill Pure_Product Pure Ethyl 3-benzoylacrylate Distill->Pure_Product

Caption: Workflow for Synthesis and Purification.

G Start Low Yield Observed Check_Water Are all reagents and glassware anhydrous? Start->Check_Water Check_Equilibrium Is water being removed or is excess ethanol used? Check_Water->Check_Equilibrium Yes Solution_Dry Solution: Dry glassware and use anhydrous reagents. Check_Water->Solution_Dry No Check_Time Has reaction gone to completion (TLC)? Check_Equilibrium->Check_Time Yes Solution_Equilibrium Solution: Use Dean-Stark or increase ethanol amount. Check_Equilibrium->Solution_Equilibrium No Solution_Time Solution: Increase reaction time and/or temperature. Check_Time->Solution_Time No Success Yield Improved Check_Time->Success Yes Solution_Dry->Check_Water Solution_Equilibrium->Check_Equilibrium Solution_Time->Check_Time

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Catalyst Selection for Ethyl 3-Benzoylacrylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving Ethyl 3-benzoylacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile Michael acceptor due to its electron-deficient double bond, making it a common substrate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The most prevalent reactions include:

  • Michael Additions: This is the most frequent application, where nucleophiles such as 1,3-dicarbonyl compounds, amines, and thiols add to the β-position of the acrylate.

  • Diels-Alder Reactions: As a dienophile, it reacts with conjugated dienes to form cyclohexene derivatives.[1][2] This reaction is valuable for the synthesis of complex cyclic systems.

Q2: What are the key factors to consider when selecting a catalyst for a reaction with this compound?

A2: The choice of catalyst is critical and depends on several factors:

  • Reaction Type: Different reactions (e.g., Michael addition vs. Diels-Alder) necessitate different types of catalysts.

  • Desired Stereochemistry: For asymmetric synthesis, a chiral catalyst is required to control the stereochemical outcome.

  • Substrate Scope: The nature of the nucleophile or diene can influence catalyst efficiency.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time are often dictated by the chosen catalyst.

Q3: How can I minimize the formation of side products in my reaction?

A3: Side product formation is a common issue. To minimize it:

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading to reduce the likelihood of side reactions.

  • Control Reaction Temperature: Lowering the temperature can often increase selectivity and reduce the rate of undesired pathways.

  • Slow Addition of Reagents: In some cases, slow addition of one of the reactants can prevent polymerization or other side reactions.[1]

  • Inert Atmosphere: For sensitive catalysts and reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Troubleshooting Guides

Guide 1: Low Reaction Yield

Problem: The yield of the desired product is significantly lower than expected.

dot

Low_Yield_Troubleshooting start Low Yield Observed catalyst Check Catalyst Activity start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents sub_catalyst1 Inactive or Decomposed? catalyst->sub_catalyst1 sub_catalyst2 Suboptimal Loading? catalyst->sub_catalyst2 sub_conditions1 Incorrect Temperature? conditions->sub_conditions1 sub_conditions2 Inappropriate Solvent? conditions->sub_conditions2 sub_reagents1 Impure Starting Materials? reagents->sub_reagents1 sol_catalyst1 Use Fresh Catalyst / Store Properly sub_catalyst1->sol_catalyst1 sol_catalyst2 Optimize Catalyst Loading (Screen 0.5-20 mol%) sub_catalyst2->sol_catalyst2 sol_conditions1 Optimize Temperature (Screen Range) sub_conditions1->sol_conditions1 sol_conditions2 Screen Different Solvents sub_conditions2->sol_conditions2 sol_reagents1 Purify Reagents (Distillation, Recrystallization) sub_reagents1->sol_reagents1 Low_ee_Troubleshooting start Low Enantioselectivity (ee) catalyst Evaluate Chiral Catalyst start->catalyst conditions Assess Reaction Conditions start->conditions sub_catalyst1 Incorrect Enantiomer? catalyst->sub_catalyst1 sub_catalyst2 Low Enantiopurity of Catalyst? catalyst->sub_catalyst2 sub_catalyst3 Catalyst Decomposition? catalyst->sub_catalyst3 sub_conditions1 Temperature Too High? conditions->sub_conditions1 sub_conditions2 Solvent Effects? conditions->sub_conditions2 sol_catalyst1 Verify Catalyst Configuration sub_catalyst1->sol_catalyst1 sol_catalyst2 Use Catalyst with High ee (>99%) sub_catalyst2->sol_catalyst2 sol_catalyst3 Handle and Store Catalyst Properly sub_catalyst3->sol_catalyst3 sol_conditions1 Lower the Reaction Temperature sub_conditions1->sol_conditions1 sol_conditions2 Screen Different Solvents sub_conditions2->sol_conditions2 Diels_Alder_Workflow start Start step1 Dissolve Chiral Catalyst in Anhydrous Solvent start->step1 step2 Cool Reaction Mixture to Desired Temperature step1->step2 step3 Add this compound step2->step3 step4 Add Diene step3->step4 step5 Monitor Reaction by TLC step4->step5 step6 Reaction Complete? step5->step6 step6->step5 No step7 Work-up and Purification step6->step7 Yes end End step7->end

References

Troubleshooting low yield in Michael addition with Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Michael addition of Ethyl 3-Benzoylacrylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, helping you optimize your reactions and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired Michael adduct. What are the common causes?

Low yields in Michael additions with this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the primary aspects to investigate:

  • Inefficient Nucleophile Generation: The reaction's success hinges on the efficient generation of the nucleophile (the Michael donor).

    • For Carbon Nucleophiles (e.g., malonates, β-ketoesters): The base used may not be strong enough to deprotonate the precursor effectively. Ensure the use of a suitable base (e.g., sodium ethoxide, DBU) in an appropriate solvent. The presence of acidic impurities can also quench the generated nucleophile.

    • For Heteroatom Nucleophiles (N, S, O): While often more straightforward, the nucleophilicity can be affected by the reaction medium and the presence of acidic or basic catalysts.

  • Suboptimal Reaction Temperature: Temperature plays a critical role.

    • Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate.

    • Too High: This can promote side reactions, such as polymerization of the this compound, or favor the retro-Michael addition, where the product reverts to the starting materials.[1]

  • Steric Hindrance: The benzoyl group on the this compound molecule introduces significant steric bulk. This can hinder the approach of the nucleophile, especially if the nucleophile itself is bulky.

  • Reagent and Solvent Quality:

    • Purity of this compound: Impurities can interfere with the reaction. Ensure the starting material is pure.

    • Solvent: The choice of solvent is crucial. It must be able to dissolve the reactants and should not react with them. Anhydrous solvents are often necessary, especially when using strong bases.

Q2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the likely side reactions?

Several side reactions can compete with the desired Michael addition, leading to a complex product mixture and reduced yield of the target compound.

  • Polymerization: Like other α,β-unsaturated carbonyl compounds, this compound can undergo polymerization, especially in the presence of strong bases or at elevated temperatures. This is often observed as the formation of a viscous or solid mass in the reaction mixture. To mitigate this, the reaction can be run at lower temperatures, and the base or nucleophile can be added slowly to the solution of this compound.[1]

  • Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, particularly at higher temperatures, the equilibrium can shift back towards the starting materials, reducing the overall yield of the product.

  • 1,2-Addition: While 1,4-addition (Michael addition) is generally favored with soft nucleophiles, highly reactive ("hard") nucleophiles may attack the carbonyl carbon in a 1,2-addition fashion.

  • Bis-Addition: If the initial Michael adduct still possesses an acidic proton, it can act as a nucleophile and react with a second molecule of this compound, leading to the formation of a double-addition product. Carefully controlling the stoichiometry of the reactants can help minimize this.

Data Presentation

The yield of the Michael addition with this compound is highly dependent on the nucleophile, catalyst, solvent, and reaction conditions. The following table provides representative yields for the addition of different types of nucleophiles to activated alkenes, which can serve as a general guideline for what to expect.

EntryNucleophile (Michael Donor)Michael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)
1Diethyl MalonateChalconeNiCl₂/(-)-Sparteine (10 mol%)Toluene251290
2Piperidinen-Butyl AcrylateCuBTCNot specifiedRoom TempNot specifiedHigh
3ThiophenolDiethyl MaleateTriethylamine (5 mol%)THFRoom TempNot specifiedHigh
4BenzylamineEthyl 2-phenylacrylateDBU (0.1 eq)Solvent-free600.1788
5CyclohexylamineDiethyl MaleateNoneSolvent-free30-321-4High

Experimental Protocols

Below are detailed methodologies for key Michael addition reactions with this compound, adapted from established protocols for similar Michael acceptors.

Protocol 1: Michael Addition of Diethyl Malonate to this compound (Carbon Nucleophile)

  • Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.

  • Addition of Nucleophile: To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • Addition of Michael Acceptor: Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Aza-Michael Addition of Piperidine to this compound (Nitrogen Nucleophile)

  • Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or tetrahydrofuran.

  • Addition of Nucleophile: Add piperidine (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC. These reactions are often rapid.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. If necessary, the crude product can be purified by column chromatography on silica gel to remove any unreacted starting materials. For some high-yielding reactions, purification may not be necessary.[2]

Protocol 3: Thiol-Michael Addition of Thiophenol to this compound (Sulfur Nucleophile)

  • Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, 5 mol%) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the stirred solution.[2]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, the mixture can be washed with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography if needed.

Mandatory Visualization

Michael_Addition_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Nucleophile (Donor) Nucleophile (Donor) Enolate Formation Enolate Formation Nucleophile (Donor)->Enolate Formation Deprotonation Base Base Base->Enolate Formation This compound (Acceptor) This compound (Acceptor) Nucleophilic Attack Nucleophilic Attack This compound (Acceptor)->Nucleophilic Attack Enolate Formation->Nucleophilic Attack 1,4-Conjugate Addition Protonation Protonation Nucleophilic Attack->Protonation Forms enolate intermediate Michael Adduct Michael Adduct Protonation->Michael Adduct Proton source (e.g., solvent)

Caption: General mechanism of the Michael addition reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity & Quality - this compound - Nucleophile - Anhydrous Solvent Start->Check_Reagents Check_Base 2. Assess Base/Catalyst - Correct Strength? - Anhydrous? - Correct Stoichiometry? Check_Reagents->Check_Base Optimize_Temp 3. Optimize Reaction Temperature - Too low (slow reaction)? - Too high (side reactions)? Check_Base->Optimize_Temp Consider_Sterics 4. Evaluate Steric Hindrance - Bulky nucleophile? - Consider less hindered reactants if possible Optimize_Temp->Consider_Sterics Analyze_Byproducts 5. Identify Side Products (TLC/NMR) - Polymerization? - Retro-Michael? - 1,2-Addition? Consider_Sterics->Analyze_Byproducts Adjust_Conditions Adjust Reaction Conditions - Slower addition of reagents - Change solvent - Use alternative catalyst Analyze_Byproducts->Adjust_Conditions End Improved Yield Adjust_Conditions->End

Caption: Troubleshooting workflow for low yield in Michael additions.

References

Preventing polymerization of Ethyl 3-benzoylacrylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 3-benzoylacrylate to prevent unwanted polymerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue: The viscosity of this compound has noticeably increased, or solid precipitates are observed.

  • Question: What should I do if my this compound appears more viscous or contains solid particles? Answer: An increase in viscosity or the presence of solid matter suggests that polymerization has initiated. It is crucial to handle the material with care as polymerization can be exothermic.[1] Avoid heating the container.[1] If the polymerization is advanced, the container may be at risk of rupturing.[1] For disposal of the polymerized material, it should be treated as hazardous waste and disposed of in a suitable, closed container in accordance with local regulations.[2]

  • Question: Can I still use the remaining liquid if some polymer has formed? Answer: It is not recommended. The presence of polymer indicates that the stabilizer has been depleted, and the remaining monomer is prone to further polymerization. Using the material could lead to inaccurate experimental results and potential safety hazards.

  • Question: How can I confirm if polymerization has occurred? Answer: A simple method is a visual inspection for increased viscosity or solidification. For a more quantitative assessment, you can perform a viscosity measurement and compare it to the specification of the unpolymerized material. Spectroscopic methods like ¹H NMR can also be used to detect the disappearance of vinylic protons and the appearance of broad polymer peaks.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the optimal storage conditions for this compound? Answer: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] To prevent polymerization, it is crucial to store it under air, not under an inert atmosphere, as oxygen is required for common stabilizers to function effectively.[4][5] The storage temperature should not exceed 35°C.[4][5]

  • Question: What materials are suitable for storing this compound? Answer: Storage tanks and pipes made of stainless steel or aluminum are recommended for acrylate esters.[4][5] Although it may not corrode carbon steel, there is a risk of contamination if corrosion occurs.[4][5]

Inhibitors

  • Question: What are polymerization inhibitors and why are they important? Answer: Polymerization inhibitors are chemical compounds added to monomers to prevent their self-polymerization.[6] They work by scavenging free radicals that initiate polymerization reactions. This is crucial for ensuring the stability and shelf life of reactive monomers like this compound during storage and transportation.

  • Question: Which inhibitors are commonly used for acrylate esters? Answer: Common inhibitors for acrylate esters include hydroquinone (HQ) and the methyl ether of hydroquinone (MEHQ).[6][7] Other options include 4-tert-butylcatechol (TBC) and butylated hydroxytoluene (BHT).[6]

  • Question: At what concentration should inhibitors be used? Answer: The optimal concentration of an inhibitor depends on the specific monomer and storage conditions. For ethyl acrylate, a standard stabilization is 15 ± 5 ppm of MEHQ.[4] However, concentrations can range from 10-1,100 ppm.[8] It is essential to consult the supplier's specifications for the recommended inhibitor and its concentration for this compound.

Data Presentation

Table 1: General Storage Conditions for Acrylate Esters

ParameterRecommended ConditionRationale
Temperature < 35°CTo minimize thermally-initiated polymerization.[4]
Atmosphere Air (not inert gas)Oxygen is required for the stabilizer to function effectively.[4][5]
Container Tightly closedTo prevent contamination and evaporation of the monomer.[3]
Material Stainless steel or aluminumTo avoid contamination from corrosion.[4][5]
Inhibitor MEHQ, HQ, TBC, BHTTo scavenge free radicals and prevent polymerization.[6]

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

  • Objective: To qualitatively assess if polymerization has occurred.

  • Procedure:

    • Carefully observe the this compound in its container.

    • Note any changes in its physical appearance from a clear liquid.

    • Look for increased viscosity (slower flow when tilted) or the presence of any solid precipitates or gel-like material.

  • Interpretation: Any deviation from a clear, mobile liquid suggests the onset of polymerization.

Protocol 2: Monitoring Polymerization with ¹H NMR Spectroscopy

  • Objective: To quantitatively detect the presence of polymer by observing changes in the proton NMR spectrum.

  • Procedure:

    • Prepare a sample of the stored this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals corresponding to the vinylic protons (expected around 6-7 ppm) and the aliphatic protons of the ethyl group and the polymer backbone.

  • Interpretation: A decrease in the integration of the vinylic proton signals relative to the aliphatic signals, along with the appearance of broad signals in the aliphatic region, indicates the formation of a polymer.

Visualizations

troubleshooting_workflow start Observe this compound check_viscosity Increased viscosity or solid precipitates observed? start->check_viscosity no_issue Material is stable. Continue to monitor. check_viscosity->no_issue No issue_detected Polymerization has likely initiated. check_viscosity->issue_detected Yes handle_with_care Handle with care. Avoid heating. issue_detected->handle_with_care disposal Dispose of as hazardous waste in a sealed container. handle_with_care->disposal

Caption: Troubleshooting workflow for suspected polymerization.

polymerization_inhibition cluster_polymerization Free Radical Polymerization cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Initiation Monomer Monomer Radical->Monomer Propagation Inhibitor Inhibitor Radical->Inhibitor Radical Scavenging Growing_Chain Growing_Chain Monomer->Growing_Chain Propagation Polymer Polymer Growing_Chain->Polymer Termination Radical_Inhibitor_Complex Stable Radical (Non-reactive) Inhibitor->Radical_Inhibitor_Complex

Caption: Mechanism of free radical polymerization and inhibition.

storage_decision_flow start Receiving Ethyl 3-benzoylacrylate check_inhibitor Is an inhibitor present? start->check_inhibitor add_inhibitor Add appropriate inhibitor (e.g., MEHQ) at recommended concentration. check_inhibitor->add_inhibitor No storage_conditions Store in a cool (<35°C), dry, well-ventilated area in a sealed container under air. check_inhibitor->storage_conditions Yes add_inhibitor->storage_conditions monitor_storage Monitor regularly for signs of polymerization. storage_conditions->monitor_storage

Caption: Decision flow for the proper storage of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-benzoylacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable industrial method is the Friedel-Crafts acylation. This reaction typically involves the acylation of benzene with a derivative of maleic acid, such as the acid chloride of ethyl hydrogen maleate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This method is advantageous because it avoids the rearrangements that can occur in Friedel-Crafts alkylations.[2][3]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Safety is paramount. Key considerations include:

  • Reagent Handling: Aluminum chloride is highly reactive with moisture and releases HCl gas; it must be handled in an anhydrous environment.[4] Benzene is a known carcinogen and requires proper containment and ventilation.

  • Exothermic Reaction: The Friedel-Crafts acylation is exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system and controlled reagent addition are critical to prevent thermal runaway.

  • Quenching: The reaction is typically quenched by adding the reaction mixture to ice/acid. This process is highly exothermic and releases large volumes of HCl gas. It must be performed in a well-ventilated area with vigorous stirring and cooling.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, and lab coats, is mandatory.

Q3: How does the choice of solvent impact the reaction at scale?

A3: Benzene often serves as both a reagent and a solvent.[1] However, due to its toxicity, alternative solvents like dichloromethane or 1,2-dichloroethane are sometimes used in industrial settings.[5] The solvent must be completely anhydrous, as any moisture will deactivate the Lewis acid catalyst.[4] When scaling up, the volume of solvent directly impacts raw material costs, reactor capacity, and downstream processing (e.g., distillation energy costs).

Q4: What purification methods are suitable for large-scale production of this compound?

A4: For large-scale purification, the following methods are common:

  • Extraction: After quenching, an initial workup involving washing with water, dilute acid, and/or a bicarbonate solution helps remove inorganic salts and unreacted starting materials.

  • Distillation: The final product is typically a liquid and can be purified by vacuum distillation to achieve high purity.[6] This is an effective method for removing non-volatile impurities and residual solvent.

  • Crystallization: If impurities are difficult to remove by distillation, crystallization of the crude product from a suitable solvent system (e.g., benzene-hexane) can be employed, although this is more common for the corresponding acid.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected or has failed completely. What are the likely causes?

A: Low or zero yield in a Friedel-Crafts acylation is a common issue that can almost always be traced back to reagent and catalyst quality or reaction conditions.[4]

Potential Cause Troubleshooting Step Explanation
Catalyst Inactivity Ensure all glassware is oven-dried or flame-dried. Use anhydrous grade solvents and reagents. Store AlCl₃ under inert gas and handle it in a glovebox or dry environment.Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Water reacts with and deactivates the catalyst, halting the reaction.[4]
Insufficient Catalyst Use a stoichiometric amount (or a slight excess) of AlCl₃ relative to the acylating agent.The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, at least one equivalent of the catalyst is required for the reaction to go to completion.[2][4]
Poor Reagent Quality Verify the purity of benzene and the acylating agent (e.g., ethyl malonyl chloride) via techniques like GC or NMR before use.Impurities in the starting materials can interfere with the reaction or introduce side products.
Reaction Temperature Too Low Monitor the internal reaction temperature. If the reaction has not initiated, gentle warming might be necessary. For scale-up, ensure the heating system can overcome the thermal mass of the larger reactor.While the reaction is exothermic, an initial activation energy barrier must be overcome.

Logical Flow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield Observed q1 Were all reagents and solvents strictly anhydrous? start->q1 s1_yes Use fresh, anhydrous grade solvents. Dry glassware thoroughly. Handle AlCl3 in an inert atmosphere. q1->s1_yes No q2 Was a stoichiometric amount (>1 eq.) of AlCl3 used? q1->q2 Yes end_node Re-run Experiment s1_yes->end_node s2_yes Increase AlCl3 to at least 1.05 equivalents relative to the acylating agent. q2->s2_yes No q3 Was the reaction temperature monitored and controlled? q2->q3 Yes s2_yes->end_node s3_yes Ensure proper heating/cooling. Consider gentle warming to initiate the reaction. q3->s3_yes No q3->end_node Yes s3_yes->end_node

Caption: Troubleshooting flowchart for low yield issues.

Issue 2: Formation of Dark, Tarry Material

Q: My reaction mixture turned into a dark, viscous tar, making workup and purification impossible. Why did this happen?

A: Tar formation is typically a result of side reactions caused by excessive heat or catalyst issues.

Potential Cause Troubleshooting Step Explanation
Reaction Temperature Too High Maintain strict temperature control, especially during the addition of AlCl₃ and the acylating agent. For large batches, ensure the cooling system is adequate and addition is slow. A typical temperature range is 0-10°C during addition, followed by warming.Overheating can lead to polymerization of the starting materials or products, resulting in insoluble, high-molecular-weight tars.[4]
Localized Hotspots Ensure efficient and powerful stirring, especially at scale. The viscosity of the mixture can increase, and poor mixing can lead to localized areas of high temperature where reagents are added.Inadequate mixing prevents uniform heat distribution, causing localized overheating and subsequent decomposition or polymerization.
Excessive Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC). Quench the reaction as soon as it reaches completion.Leaving the reaction mixture for extended periods, especially at elevated temperatures, can promote the formation of degradation byproducts.

Experimental Protocols

Protocol 1: Scaled Synthesis of β-Benzoylacrylic Acid (A Key Precursor)

This protocol is adapted from a verified procedure and illustrates the key steps applicable to the synthesis of this compound's core structure at a significant scale.[1]

Materials:

  • Maleic Anhydride: 170 g

  • Dry Benzene: 1 kg

  • Anhydrous Aluminum Chloride (AlCl₃): 1 kg

Procedure:

  • Charge a suitable reactor equipped with a robust mechanical stirrer, thermometer, and addition funnel with the maleic anhydride and dry benzene.

  • Cool the mixture to 0–5°C using an ice-salt bath.

  • Begin slowly adding the aluminum chloride to the stirred mixture. Add the first 500 g portionwise, ensuring the internal temperature does not exceed 10°C.

  • Add the remaining 500 g of AlCl₃ in 100 g portions, maintaining strict temperature control.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat with stirring at 55–60°C for 1 hour to ensure the reaction goes to completion.

  • Prepare a quench mixture of crushed ice (approx. 2 kg) and concentrated hydrochloric acid (200 mL) in a separate, larger vessel equipped with powerful stirring.

  • Very slowly and carefully, pour the reaction mixture onto the stirred ice/acid slurry. This step is highly exothermic and will release HCl gas. Maintain efficient cooling and ventilation.

  • After the complex is fully decomposed, the product will precipitate. Filter the crude solid product.

  • Remove the solvent from the filtrate (benzene layer) under reduced pressure to recover any dissolved product.

  • Combine the crude products and recrystallize from a benzene-hexane mixture to yield the purified acid.[1]

Note: To obtain the target molecule, this compound, one would start with the monoethyl ester of maleic acid or its corresponding acid chloride.

Overall Synthesis and Purification Workflow

workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification raw_materials Raw Materials (Anhydrous Benzene, Ethyl Maleyl Chloride) reactor Charge Reactor & Cool to 0-5°C raw_materials->reactor catalyst Lewis Acid Catalyst (Anhydrous AlCl3) catalyst->reactor addition Controlled Addition of AlCl3 (Maintain T < 10°C) reactor->addition reaction Heat to 55-60°C (Reaction Completion) addition->reaction quench Quench on Ice/HCl reaction->quench extraction Phase Separation & Aqueous Washes quench->extraction distillation Vacuum Distillation extraction->distillation final_product Purified Ethyl 3-benzoylacrylate distillation->final_product

Caption: General workflow for the synthesis of this compound.

Quantitative Data from Industrial Processes

The following data is derived from a patented process for recovering this compound from a mother liquor, demonstrating yields and purities achievable in an industrial context.[5]

Example Solvent Catalyst Reaction Time (h) Yield (%) Purity (%)
1CyclohexaneBenzylamine trifluoromethanesulfonate296.398.3
2DichloromethaneAniline trifluoromethanesulfonate895.596.5
3Ethyl AcetateDMAP497.597.9
4n-Hexanep-Nitroaniline trifluoromethanesulfonate696.399.1
5DMFp-Nitroaniline trifluoromethanesulfonate198.598.1

Data sourced from patent CN107513015B, describing a recovery and elimination reaction to form the target compound from related intermediates.[5]

Reaction Mechanism Overview

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

mechanism acyl_chloride Acyl Chloride (R-COCl) acylium Acylium Ion [R-C=O]+ acyl_chloride->acylium + AlCl3 alcl3 AlCl3 alcl3->acylium alcl4 [AlCl4]- sigma_complex Sigma Complex (Resonance Stabilized) acylium->sigma_complex + Benzene benzene Benzene Ring benzene->sigma_complex product Aryl Ketone (Product) sigma_complex->product - H+ product->product + [AlCl4]- - AlCl3 - HCl

Caption: Simplified mechanism of Friedel-Crafts Acylation.

References

Addressing stability issues of Ethyl 3-benzoylacrylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ethyl 3-benzoylacrylate in solution. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Q1: My clear solution of this compound has become viscous, cloudy, or has solidified. What is the cause?

A: This is a classic sign of spontaneous polymerization. This compound, like other acrylates, can readily combine with itself to form polymers.[1] This reaction can be initiated by several factors:

  • Depletion of Inhibitor: Commercial grades of acrylates are typically supplied with a small amount of an inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to prevent polymerization. These inhibitors are consumed over time and are less effective at higher temperatures.[1] Crucially, these stabilizers require the presence of dissolved oxygen to function correctly.[2]

  • Exposure to Heat or Light: High temperatures or exposure to UV light can provide the energy needed to initiate the polymerization chain reaction.[2][3]

  • Contamination: The presence of contaminants, especially radical-generating species like peroxides, can trigger polymerization.[1]

Solution:

  • Ensure the compound is stored correctly, away from light and heat sources.[2]

  • Do not store solutions under an inert atmosphere (e.g., nitrogen or argon), as oxygen is required for the stabilizer to be effective.[2]

  • If you must store the material for extended periods (over a month), consider replenishing the dissolved oxygen by gentle aeration.[2]

  • If polymerization has occurred, the material is likely unusable for most applications and should be disposed of according to safety guidelines.[4]

Q2: I am observing a steady decrease in the concentration of this compound in my aqueous buffer over time, even without any other reactants. Why is this happening?

Solution:

  • Prepare aqueous solutions fresh whenever possible.

  • If solutions must be stored, use a neutral pH buffer (around pH 7) and store at low temperatures (2-8°C) to minimize the rate of hydrolysis.

  • Conduct a preliminary stability study in your specific buffer system to understand the degradation kinetics before proceeding with lengthy experiments.

Q3: My reaction yield is lower than expected, and I'm detecting unexpected byproducts, especially when using amine- or thiol-containing reagents. What could be the problem?

A: This issue likely stems from an unintended Michael addition reaction. This compound is an α,β-unsaturated carbonyl compound, which makes its β-carbon electrophilic and susceptible to attack by nucleophiles.[7][8][9] Nucleophilic species, such as primary and secondary amines (e.g., from buffers like Tris) or thiols (e.g., DTT, β-mercaptoethanol), can add to the carbon-carbon double bond, consuming your starting material and forming a stable adduct.

Solution:

  • Carefully review all components in your solution, including buffers and additives, for the presence of nucleophiles.

  • If possible, switch to a non-nucleophilic buffer system (e.g., phosphate, HEPES).

  • If a nucleophilic reagent is essential for your experiment, consider protecting the α,β-unsaturated system or adding it at the last possible moment to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A: The main stability concerns for this compound are rooted in its chemical structure. The three primary degradation or reaction pathways are:

  • Polymerization: The acrylate moiety can undergo radical-initiated polymerization, leading to the formation of high molecular weight polymers.[1]

  • Hydrolysis: The ethyl ester group can be hydrolyzed, especially in aqueous solutions under acidic or basic conditions, to form 3-benzoylacrylic acid and ethanol.[5]

  • Michael Addition: The electrophilic nature of the α,β-unsaturated ketone system makes it reactive towards nucleophiles, which can add to the β-carbon.[8][9]

cluster_0 Degradation Pathways EBA This compound Poly Polymerization EBA->Poly Heat, Light, Contaminants Hydrolysis Hydrolysis Products (3-Benzoylacrylic Acid + Ethanol) EBA->Hydrolysis H₂O (Acid/Base Catalyzed) Michael Michael Adduct (Reaction with Nucleophiles) EBA->Michael Nucleophiles (e.g., R-NH₂, R-SH)

Caption: Primary degradation and reaction pathways of this compound.

Q2: How should I properly store this compound and its solutions?

A: For the neat compound, store it in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[10] The container should be tightly closed.[4] For solutions, especially stock solutions in organic solvents, storage at -20°C is recommended for long-term stability. Aqueous solutions should be prepared fresh; if short-term storage is necessary, keep them at 2-8°C for no more than a few days, after confirming their stability under these conditions.

Q3: What solvents are recommended for preparing stock solutions?

A: For preparing concentrated stock solutions, anhydrous organic solvents in which this compound is highly soluble are recommended. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Acetonitrile

  • Dichloromethane

When preparing for an experiment, this stock solution can then be diluted into the appropriate aqueous buffer or medium. Always perform a blank run with the solvent to ensure it does not interfere with your assay.

Q4: How can I monitor the stability of this compound in my experimental setup?

A: Stability can be monitored by measuring the concentration of the parent compound over time using a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for this purpose.[11] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a viable option.[12][13] A simple workflow involves incubating the compound under your experimental conditions, collecting samples at various time points, and analyzing them to generate a degradation profile.

A Prepare Solution in Experimental Medium B Incubate Under Test Conditions (e.g., 37°C, pH 7.4) A->B C Collect Samples at Defined Time Points (t=0, 1, 2, 4, 8h...) B->C D Quench Reaction/ Prepare for Analysis C->D E Analyze via HPLC-UV or GC-FID D->E F Quantify Remaining Compound & Plot vs. Time E->F

Caption: A general experimental workflow for assessing compound stability.

Data & Protocols

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorConditionPotential IssueMitigation Strategy
pH Acidic (<6) or Basic (>8)HydrolysisUse a neutral buffer (pH 6.5-7.5); prepare solutions fresh.
Temperature Elevated (>35°C)Increased rates of hydrolysis and polymerization.[2]Store solutions at 2-8°C or frozen; avoid heating.
Light UV or prolonged sunlightPolymerizationStore in amber vials or protect from light.[2][3]
Atmosphere Inert gas (N₂, Ar)Inactivates polymerization inhibitor.[2]Store under air; do not sparge solutions with inert gas.
Nucleophiles Amines, ThiolsUnintended Michael AdditionUse non-nucleophilic buffers (e.g., Phosphate, HEPES).

Table 2: Recommended Analytical Methods for Stability Assessment

MethodPrincipleAdvantagesDisadvantages
HPLC-UV [11]Chromatographic separation followed by UV absorbance detection.High specificity, sensitivity, and accuracy. Can separate parent from degradation products.Requires specialized equipment and method development.
GC-FID [12][13]Separation of volatile compounds followed by flame ionization detection.Excellent for volatile and semi-volatile compounds; high sensitivity.Requires derivatization for non-volatile degradation products.
UV-Vis Spectrophotometry [11]Measures absorbance of the conjugated system.Fast, simple, and accessible.Low specificity; potential for interference from degradation products or other components that absorb at the same wavelength.
Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Accurately weigh the desired amount of this compound in a suitable vial.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed vial at -20°C, protected from light.

Protocol 2: Protocol for Assessing Hydrolytic Stability using HPLC-UV

  • Preparation: Prepare a 1 mM solution of this compound in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Incubation: Incubate the solution at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the solution.

  • Quenching: Immediately mix the aliquot with an equal volume of a cold organic solvent like acetonitrile to stop further degradation and precipitate any proteins.

  • Analysis: Centrifuge the sample to pellet any precipitate. Analyze the supernatant by injecting a suitable volume (e.g., 10 µL) into an HPLC-UV system.

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at the λmax of this compound (determined by a UV scan).

  • Quantification: Calculate the peak area of the this compound at each time point. Plot the percentage of the remaining compound against time to determine its stability profile.

start Stability Issue Observed q1 Solution Viscous, Cloudy, or Solid? start->q1 q2 Concentration Drop in Aqueous Solution? q1->q2 No a1 Likely Polymerization q1->a1 Yes q3 Unexpected Byproducts with Nucleophiles? q2->q3 No a2 Likely Hydrolysis q2->a2 Yes a3 Consider Unintended Michael Addition q3->a3 Yes end Consult Specific Troubleshooting Guide q3->end No a1->end a2->end a3->end

Caption: Logical decision tree for troubleshooting stability issues.

References

Validation & Comparative

Comparing the reactivity of Ethyl 3-benzoylacrylate with other acrylates

Author: Benchhem Technical Support Team. Date: December 2025

A omparative Guide to the Reactivity of Ethyl 3-Benzoylacrylate and Other Acrylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of this compound against other common acrylates, such as ethyl acrylate and ethyl methacrylate. Understanding these reactivity differences is crucial for selecting the optimal reagent in synthetic chemistry, particularly for applications in drug development and polymer science where precise control over reaction kinetics and outcomes is paramount. The information presented is supported by established chemical principles and available experimental data.

Introduction to Acrylate Reactivity

Acrylates are α,β-unsaturated esters, a class of compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement makes the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack in a reaction known as a conjugate or Michael addition. The reactivity of this system can be finely tuned by substituents on the double bond, which alter its electronic and steric properties.

This compound is a specialized acrylate that features a powerful electron-withdrawing benzoyl group at the β-position.[1] This structural feature significantly enhances its electrophilicity, making it a potent Michael acceptor for the construction of complex molecular frameworks in pharmaceutical and fine chemical synthesis.[1]

Factors Governing Acrylate Reactivity

The reactivity of an acrylate in a Michael addition is primarily governed by two factors:

  • Electronic Effects: The electrophilicity of the β-carbon is the main driver of the reaction.

    • Electron-Withdrawing Groups (EWGs) , such as carbonyls (like the benzoyl group), nitro, or sulfone groups, pull electron density away from the carbon-carbon double bond.[2] This creates a greater partial positive charge on the β-carbon, making it a "hotter" or more reactive target for nucleophiles.

    • Electron-Donating Groups (EDGs) , such as alkyl groups, push electron density into the double bond. This reduces the partial positive charge on the β-carbon, rendering the acrylate less reactive towards nucleophiles.[3]

  • Steric Hindrance: Bulky substituents near the reaction site can physically impede the approach of a nucleophile. For example, an alkyl group at the α-position (as in methacrylates) provides more steric bulk than a hydrogen atom (as in acrylates), which can slow the rate of nucleophilic attack.

omparative Reactivity in Michael Additions

Based on the principles above, a clear hierarchy of reactivity can be predicted for the Michael addition of a given nucleophile:

This compound > Ethyl Acrylate > Ethyl Methacrylate

  • This compound (Highest Reactivity): The presence of two carbonyl groups (the ester and the benzoyl ketone) flanking the double bond makes this molecule a highly activated Michael acceptor. The benzoyl group's strong inductive and resonance effects create a significant electron deficit at the β-carbon, leading to rapid reactions with a wide range of nucleophiles.

  • Ethyl Acrylate (Moderate Reactivity): This is the parent acrylate system where the ester is the sole activating group. It readily undergoes Michael additions, but typically requires catalysts or more forcing conditions compared to more activated systems.[4][5]

  • Ethyl Methacrylate (Lower Reactivity): The α-methyl group has a dual deactivating effect. It is a weak electron-donating group, which slightly reduces the electrophilicity of the β-carbon. More significantly, it introduces steric hindrance that slows the approach of the nucleophile. Experimental data confirms that Michael additions to methacrylates are often slower and require higher temperatures than the corresponding additions to acrylates.[6]

G cluster_0 Acrylate Structure cluster_1 Key Structural Feature cluster_2 Predicted Michael Addition Reactivity EBA This compound EWG Strong Electron-Withdrawing Benzoyl Group EBA->EWG EA Ethyl Acrylate H No β-substituent (Baseline) EA->H EMA Ethyl Methacrylate EDG α-Methyl Group (EDG + Steric Hindrance) EMA->EDG High High EWG->High Medium Medium H->Medium Low Low EDG->Low

aption: Logical workflow illustrating the relationship between structure and reactivity.

Data Presentation: Michael Addition of Amines
Michael AcceptorNucleophileonditionsTimeYieldReference
Methyl Acrylate BenzylamineMethanol, 115°, Microwave3 h~50% (mono-adduct)[6]
Methyl Methacrylate BenzylamineMethanol, 115° then 130°, Microwave3 h97%[6]
This compound Various NucleophilesTypically mild conditions (e.g., room temp., catalyst)FastHighPredicted

Note: The reaction with methyl acrylate also produced a significant amount of the double-addition product, complicating a direct yield comparison but indicating high reactivity. The reaction with methyl methacrylate required a temperature increase to 130° to proceed to completion, demonstrating its lower reactivity.[6]

Experimental Protocols
General Protocol for Aza-Michael Addition to an Acrylate

This protocol is a representative example for the addition of an amine to an acrylate, adapted from literature procedures.[6]

Materials:

  • Acrylate (e.g., this compound, Ethyl Acrylate) (1.0 mmol)

  • Amine (e.g., Benzylamine) (1.0 mmol)

  • Anhydrous solvent (e.g., Methanol, THF) (3-5 mL)

  • Optional: atalyst (e.g., DBU, LilO4) (0.1-10 mol%)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous Nal)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a clean, dry reaction vessel (e.g., a microwave reaction vial or a round-bottom flask) equipped with a magnetic stir bar, add the acrylate (1.0 mmol) and the chosen solvent (3-5 mL).

  • Add the amine (1.0 mmol) to the solution. If a catalyst is used, it is added at this stage.

  • Seal the vessel or equip the flask with a condenser.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux/microwave heating) and monitor the reaction progress by Thin Layer hromatography (TL).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Michael adduct.

// Nodes Nu [label="Nu:", fontcolor="#EA4335"]; H_Nu [label="H-Nu", fontcolor="#EA4335"]; Acrylate [label=<

R'O O

R''

\

// |

— —

/

\

H

H

];

Intermediate [label=<

R'O O-

R''

|

|

— — Nu

/

\

H

H

];

Product [label=<

R'O O

R''

\

|

— — — Nu

/

\

H

H

];

// Edges {rank=same; Nu Acrylate} Nu -> Acrylate [dir=none, style=invis]; // for alignment Acrylate -> Intermediate [label="1. Nucleophilic Attack"]; Intermediate -> Product [label="2. Protonation"];

// urved arrow for nucleophilic attack Nu:c -> Acrylate:c [lhead=Acrylate, constraint=false, color="#EA4335", penwidth=1.5, arrowhead=curve, tailport=e, headport=sw]; } aption: General mechanism of the Michael Addition reaction.

onclusion

The reactivity of acrylates is highly dependent on their substitution pattern. This compound stands out as a significantly more reactive Michael acceptor than common alternatives like ethyl acrylate and ethyl methacrylate. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nature of the β-benzoyl group, which greatly increases the electrophilicity of the β-carbon.

For drug development professionals and synthetic chemists, this means that this compound is the reagent of choice for constructing carbon-nucleophile bonds via conjugate addition, often allowing for milder reaction conditions, shorter reaction times, and higher yields. onversely, for applications where a more moderate or slower reaction rate is desired, ethyl acrylate or ethyl methacrylate may be more suitable choices.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Ethyl 3-benzoylacrylate and its structurally related compounds, the chalcones. While direct experimental data on the biological activity of this compound is limited in publicly available literature, its core structure, an α,β-unsaturated ketone, is the defining feature of the chalcone family, a well-researched class of compounds with a broad spectrum of biological activities. This guide summarizes key experimental data for representative chalcone derivatives, details relevant experimental methodologies, and visualizes a key signaling pathway implicated in their mechanism of action.

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, including pyrazole and isoxazole derivatives, which have shown potential biological activities. Its structural similarity to chalcones, which are precursors to flavonoids, suggests that it may share some of their biological properties.

Comparative Biological Activity of Chalcone Derivatives

Chalcones and their derivatives have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and infectious diseases. The following tables summarize the in vitro activity of various chalcone derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Representative Chalcone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bis(thienyl) chalconeMCF-7 (Breast)7.4[1]
Chalcone with diaryl ether moietyMCF-7 (Breast)3.44 ± 0.19[2]
HepG2 (Liver)4.64 ± 0.23[2]
HCT116 (Colon)6.31 ± 0.27[2]
Thiophene-chalcone derivative 6eA549 (Lung)1.9 ± 0.3 (GI50)[3]
MCF-7 (Breast)6.3 ± 0.9[3]
Quinolone chalcone derivative 7dK562 (Leukemia)0.009 ± 0.001[3]
Brominated chalcone derivativeGastric Cancer Cells3.57–5.61[4]
Chalcone–tetrazole hybridHCT116 (Colon)0.6–3.7 (µg/mL)[4]
PC-3 (Prostate)0.6–3.7 (µg/mL)[4]
MCF-7 (Breast)0.6–3.7 (µg/mL)[4]

Table 2: Antimicrobial Activity of Representative Chalcone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1,3-Bis-(2-hydroxy-phenyl)-propenoneMethicillin-resistant Staphylococcus aureus (MRSA)25-50[5]
Trifluoromethyl-substituted chalconeCandida parapsilosis15.6[6]
Chalcone derivative 9Staphylococcus aureus ATCC 292137.81[6]
Chalcone derivative 13Staphylococcus aureus ATCC 292137.81[6]
Chalcone derivative 14Staphylococcus aureus ATCC 292137.81[6]
Chalcone derivative 15Staphylococcus aureus ATCC 292137.81[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the biological activities of the compounds listed above.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (containing medium and inoculum but no drug) and a negative control well (containing medium only) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 16-20 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathway

The anticancer and anti-inflammatory activities of chalcone derivatives are often attributed to their ability to modulate key cellular signaling pathways. One of the most frequently implicated pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, cell survival, and proliferation.

G Chalcone Inhibition of the NF-κB Signaling Pathway cluster_nucleus Chalcone Chalcone Derivatives IKK IKK Complex Chalcone->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB ProInflammatory Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Apoptosis Inhibition of Apoptosis Proliferation Cell Proliferation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates NFkB_n->ProInflammatory Induces Transcription NFkB_n->Apoptosis Inhibits NFkB_n->Proliferation Promotes

Caption: Chalcone derivatives can inhibit the NF-κB signaling pathway.

Conclusion

References

A Comparative Guide to Catalytic Efficacy in Ethyl 3-benzoylacrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of a Key Michael Acceptor.

Ethyl 3-benzoylacrylate, a versatile Michael acceptor, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The efficiency of its synthesis is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of various catalysts employed in the synthesis of this compound, supported by experimental data to inform catalyst selection for optimal reaction outcomes.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound impacts reaction time, yield, and overall process efficiency. The following table summarizes the performance of different catalysts based on available experimental data. The primary synthetic routes considered are the Knoevenagel condensation of benzaldehyde and ethyl acetoacetate, and the deamination/elimination of enalapril intermediate synthesis mother liquor.

Catalyst TypeCatalystStarting MaterialsSolventReaction TimeYield (%)
Organocatalyst PiperidineBenzaldehyde, Ethyl AcetoacetateNot specifiedNot specifiedNot specified
Base Catalyst Sodium HydroxideBenzaldehyde, Ethyl AcetoacetateEthanol or MethanolNot specifiedNot specified
Heterogeneous Cs-exchanged NaXBenzaldehyde, Ethyl AcetoacetateNot specifiedNot specified60% Conversion, 78% Selectivity[1][2]
Acid Salt Aniline trifluoromethanesulfonateEnalapril IntermediateDichloromethane8 h95.5
Acid Salt Benzylamine trifluoromethanesulfonateEnalapril IntermediateCyclohexane2 h96.3
Acid Salt Cyclohexylamine trifluoromethanesulfonateEnalapril IntermediateEthyl Acetate5 h98.2
Acid Salt p-Nitroaniline trifluoromethanesulfonateEnalapril IntermediateN,N-Dimethylformamide1 h98.5
Acid Salt p-Methoxyaniline trifluoromethanesulfonateEnalapril IntermediatePetroleum Ether8 h98.7

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for two common synthetic routes to this compound.

Knoevenagel Condensation using a Base Catalyst

The Knoevenagel condensation is a standard method for the formation of α,β-unsaturated esters.[3]

Reactants:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Catalyst (e.g., Piperidine or Sodium Hydroxide)[3]

  • Solvent (e.g., Ethanol or Methanol)[3]

Procedure:

  • Dissolve benzaldehyde and ethyl acetoacetate in the chosen solvent in a reaction vessel.

  • Add a catalytic amount of the base (e.g., piperidine or sodium hydroxide).

  • Stir the reaction mixture at a controlled temperature (e.g., 0°C for piperidine catalysis) for the required duration.[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, neutralize the catalyst if necessary and remove the solvent under reduced pressure.

  • Purify the crude product, typically by distillation or chromatography, to obtain this compound.

Synthesis from Enalapril Intermediate using an Acid Salt Catalyst

This method utilizes a specific industrial byproduct stream as the starting material.

Reactants:

  • Enalapril intermediate synthesis mother liquor

  • Catalyst (e.g., Aniline trifluoromethanesulfonate)

  • Organic Solvent (e.g., Dichloromethane)

Procedure:

  • In a four-necked flask, combine 20.0 g of the enalapril intermediate (as a pure compound), 200.0 mL of dichloromethane, and 1.5 g of aniline trifluoromethanesulfonate.

  • Heat the mixture to reflux for 8 hours.

  • After the reaction is complete, separate the organic layer.

  • Concentrate the organic layer to obtain this compound. This specific procedure yielded 13.3 g of the product (95.5% yield) with a purity of 96.5%.

Visualizing the Synthetic Pathways

To better understand the reaction workflows, the following diagrams illustrate the key steps in the synthesis of this compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Reaction Knoevenagel Condensation Benzaldehyde->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction BaseCatalyst Base Catalyst (e.g., Piperidine) BaseCatalyst->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for Knoevenagel Condensation Synthesis.

Enalapril_Intermediate_Synthesis cluster_reactants Starting Material cluster_catalyst Catalyst cluster_process Process cluster_product Product StartingMaterial Enalapril Intermediate Mother Liquor Reaction Deamination & Elimination StartingMaterial->Reaction AcidCatalyst Acid Salt Catalyst (e.g., Amine Triflate) AcidCatalyst->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for Synthesis from Enalapril Intermediate.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Ethyl 3-Benzoylacrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of Ethyl 3-benzoylacrylate and its derivatives, supported by experimental data and detailed protocols.

This compound and its analogues are α,β-unsaturated ketoesters, a class of compounds with significant interest in organic synthesis and medicinal chemistry. Their conjugated system presents a unique electronic environment, which is reflected in their spectroscopic properties. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate and confirm the structures of these derivatives.

Comparative Spectroscopic Data

The electronic nature of substituents on the benzoyl ring significantly influences the spectral characteristics of this compound derivatives. Here, we compare the parent compound with derivatives bearing an electron-donating group (EDG) and an electron-withdrawing group (EWG).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for delineating the carbon-hydrogen framework. The chemical shifts (δ) of the vinylic protons (Hα and Hβ) and the carbonyl carbons are particularly sensitive to the electronic effects of the substituents on the aromatic ring.

Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound Derivatives in CDCl₃

CompoundAr-HHβ (d)Hα (d)-OCH₂- (q)-CH₃ (t)
This compound7.4-8.0~7.2~6.5~4.3~1.3
Ethyl 3-(4-methoxybenzoyl)acrylate6.9-8.0~7.1~6.4~4.2~1.3
Ethyl 3-(4-nitrobenzoyl)acrylate7.8-8.4~7.4~6.7~4.4~1.4

Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound Derivatives in CDCl₃

CompoundC=O (keto)C=O (ester)Ar-C-OCH₂--CH₃
This compound~190~166~144~129128-137~61~14
Ethyl 3-(4-methoxybenzoyl)acrylate~188~166~143~128114-164~61~14
Ethyl 3-(4-nitrobenzoyl)acrylate~192~165~145~130124-150~62~14
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The stretching frequencies of the two carbonyl groups (ketone and ester) and the C=C double bond are of particular interest in this compound derivatives. Conjugation lowers the carbonyl absorption frequency.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

CompoundC=O (keto)C=O (ester)C=C
This compound~1685-1666~1730-1715~1640-1620
Ethyl 3-(4-methoxybenzoyl)acrylate~1680-1660~1725-1710~1635-1615
Ethyl 3-(4-nitrobenzoyl)acrylate~1690-1670~1735-1720~1645-1625
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation of this compound derivatives is influenced by the stability of the resulting ions.

Table 4: Major Fragment Ions (m/z) in the Mass Spectra of this compound Derivatives

CompoundMolecular Ion [M]⁺[M - OCH₂CH₃]⁺[ArCO]⁺[Ar]⁺
This compound (MW: 204.22)20415910577
Ethyl 3-(4-methoxybenzoyl)acrylate (MW: 234.24)234189135107
Ethyl 3-(4-nitrobenzoyl)acrylate (MW: 249.22)249204150122

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Sample (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and characteristic fragment ions.

Workflow for Spectroscopic Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized this compound derivative using the described spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesized Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Chemical Shifts, Coupling Constants ¹³C: Chemical Shifts NMR->NMR_Data IR_Data Functional Group Identification (C=O, C=C) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmed NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for structural confirmation of this compound derivatives.

A Researcher's Guide to Validating the Purity of Synthesized Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of Ethyl 3-benzoylacrylate, a key intermediate in the synthesis of various pharmaceuticals. We present detailed experimental protocols, data interpretation, and a comparative analysis to assist in selecting the most appropriate methods for your laboratory.

This compound, with the chemical formula C₁₂H₁₂O₃, is an α,β-unsaturated ketoester. Its synthesis, commonly achieved through a Knoevenagel condensation of ethyl acetoacetate and benzaldehyde, can result in impurities such as the cis-isomer, unreacted starting materials, and other by-products. Therefore, robust analytical methods are essential to confirm the identity and quantify the purity of the synthesized product.

Comparative Analysis of Purity Validation Techniques

A multi-faceted approach employing both spectroscopic and chromatographic techniques is recommended for the comprehensive validation of this compound purity. While spectroscopic methods provide structural confirmation, chromatographic techniques are powerful for quantifying the purity and identifying impurities.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Detailed structural information, including the carbon-hydrogen framework and the presence of different isomers.- Provides unambiguous structure elucidation.- Can detect and quantify isomeric impurities (e.g., cis vs. trans).- ¹H NMR can be used for quantitative analysis (qNMR).- Lower sensitivity compared to chromatographic methods for trace impurities.- Requires relatively pure samples for clear spectra.
Mass Spectrometry (MS) Molecules are ionized and separated based on their mass-to-charge ratio.Molecular weight confirmation and fragmentation patterns that aid in structural identification.- High sensitivity.- Provides molecular weight, a fundamental property.- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for enhanced separation and identification.- Isomers may not be distinguishable by mass alone.- Fragmentation can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) A liquid mobile phase carries the sample through a column packed with a solid stationary phase, separating components based on their affinity for each phase.Quantitative purity assessment and separation of non-volatile impurities.- High resolution and sensitivity.- Widely applicable for a range of compounds.- Established methods for many pharmaceutical intermediates.- Requires method development for specific compounds.- May not be suitable for highly volatile impurities.
Gas Chromatography (GC) A gaseous mobile phase carries the sample through a column, separating components based on their volatility and interaction with the stationary phase.Quantitative purity assessment and separation of volatile impurities and starting materials.- Excellent for separating volatile compounds.- High sensitivity, especially with a Flame Ionization Detector (FID).- Can be coupled with MS for definitive identification of impurities.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some compounds.
Thin-Layer Chromatography (TLC) A simple chromatographic technique where a solvent moves up a coated plate, separating components based on their polarity.Rapid, qualitative assessment of purity and reaction progress.- Simple, fast, and inexpensive.- Useful for monitoring reaction completion and identifying the number of components in a mixture.- Primarily qualitative.- Lower resolution compared to HPLC or GC.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to validate the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃.

  • Typical Data:

    • δ 1.35 (t, 3H, J = 7.1 Hz): Methyl protons of the ethyl group (-OCH₂CH ₃).

    • δ 4.28 (q, 2H, J = 7.1 Hz): Methylene protons of the ethyl group (-OCH ₂CH₃).

    • δ 6.95 (d, 1H, J = 15.8 Hz): Olefinic proton alpha to the ester carbonyl.

    • δ 7.45-7.60 (m, 3H): meta- and para-protons of the benzoyl group.

    • δ 7.75 (d, 1H, J = 15.8 Hz): Olefinic proton beta to the ester carbonyl.

    • δ 7.95-8.05 (m, 2H): ortho-protons of the benzoyl group.

    • Note: The large coupling constant (~16 Hz) for the olefinic protons is characteristic of the trans isomer.

¹³C NMR Spectroscopy

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Typical Data:

    • δ 14.2: -OCH₂C H₃

    • δ 61.0: -OC H₂CH₃

    • δ 128.6: ortho-Carbons of the benzoyl group.

    • δ 128.9: meta-Carbons of the benzoyl group.

    • δ 133.0: Olefinic carbon alpha to the ester carbonyl.

    • δ 133.5: para-Carbon of the benzoyl group.

    • δ 137.2: ipso-Carbon of the benzoyl group.

    • δ 144.8: Olefinic carbon beta to the ester carbonyl.

    • δ 165.8: Ester carbonyl carbon.

    • δ 189.5: Ketone carbonyl carbon.

Mass Spectrometry (MS)
  • Ionization Mode: Electron Ionization (EI)

  • Inlet System: Direct infusion or GC-MS

  • Expected Molecular Ion: [M]⁺ at m/z = 204.22

  • Key Fragmentation Pattern:

    • m/z 175: Loss of the ethoxy group (-OC₂H₅).

    • m/z 105: Benzoyl cation ([C₆H₅CO]⁺), often the base peak.

    • m/z 77: Phenyl cation ([C₆H₅]⁺).

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Expected Retention Time: The retention time will depend on the specific column and mobile phase composition but should be a single major peak for a pure sample. Impurities, such as the cis-isomer or starting materials, would appear as separate peaks.

Gas Chromatography (GC)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Procedure: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate), spot it on the baseline of the TLC plate, and develop the plate in a chamber saturated with the mobile phase. A single spot indicates a relatively pure compound under these conditions.

Visualization of the Validation Workflow

The following diagram illustrates a typical workflow for the synthesis and purity validation of this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Purity Validation start Starting Materials (Benzaldehyde, Ethyl Acetoacetate) reaction Knoevenagel Condensation start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product Synthesized this compound purification->product qualitative Qualitative Analysis product->qualitative quantitative Quantitative Analysis product->quantitative tlc TLC qualitative->tlc nmr NMR (¹H, ¹³C) qualitative->nmr ms Mass Spectrometry qualitative->ms hplc HPLC quantitative->hplc gc GC quantitative->gc final_purity Purity Assessment tlc->final_purity nmr->final_purity ms->final_purity hplc->final_purity gc->final_purity

Synthesis and Purity Validation Workflow

This comprehensive approach, combining multiple analytical techniques, will provide a high degree of confidence in the purity and structural integrity of synthesized this compound, ensuring the reliability of subsequent research and development activities.

A Comparative Guide to the Synthesis of Ethyl 3-Benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-benzoylacrylate is a valuable intermediate in organic synthesis, notably for its application in the production of pharmaceuticals and fine chemicals.[1] Its α,β-unsaturated carbonyl structure is particularly suited for Michael addition reactions, which allows for the creation of complex molecular structures.[1] This guide provides a comparative analysis of common and innovative methods for the synthesis of this compound, offering insights into their efficiency, reaction conditions, and procedural details to aid researchers in selecting the most suitable method for their applications.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be achieved through several distinct chemical routes. The choice of method often depends on factors such as starting material availability, desired yield and purity, and scalability. Below is a summary of key methods with their reported performance data.

MethodKey ReactantsCatalyst/ReagentReaction TimeTemperatureYieldPurity
Method 1: Friedel-Crafts Acylation & Esterification Benzene, Maleic AnhydrideAluminum Chloride (AlCl₃)1 hour (acylation)Reflux80-87% (for β-benzoylacrylic acid)Not specified
Method 2: Knoevenagel Condensation Ethyl Acetoacetate, BenzaldehydePiperidine or Sodium HydroxideNot specifiedNot specifiedNot specifiedNot specified
Method 3: From Enalapril Synthesis Mother Liquor Enalapril Intermediate II & IIIAniline trifluoromethanesulfonate2-8 hours80-110°C (Reflux)95.5 - 98.2%96.5 - 99.0%
Method 4: Esterification of β-Benzoylacrylic Acid β-Benzoylacrylic Acid, EthanolBoron trifluoride etherateNot specifiedNot specifiedNot specifiedNot specified

Detailed Experimental Protocols

Method 1: Friedel-Crafts Acylation followed by Esterification

This two-step method first involves the Friedel-Crafts acylation of benzene with maleic anhydride to produce β-benzoylacrylic acid, which is then esterified to the target compound.

Step 1: Synthesis of β-Benzoylacrylic Acid

  • In a three-necked round-bottomed flask equipped with a stirrer and reflux condenser, dissolve 34 g of maleic anhydride in 175 g of dry, thiophene-free benzene.[2]

  • With stirring, add 100 g of anhydrous aluminum chloride powder in portions at a rate that maintains a moderate reflux of the benzene. This addition should take approximately 20 minutes.[2]

  • After the addition is complete, heat the mixture under reflux with stirring for 1 hour.[2]

  • Cool the reaction flask in an ice bath and hydrolyze the mixture by slowly adding 200 ml of water, followed by 50 ml of concentrated hydrochloric acid, while maintaining cooling and stirring.[2]

  • Transfer the mixture to a Claisen flask and distill off the benzene and some water under reduced pressure at 50-60°C.[2]

  • Transfer the molten residue to a beaker and allow it to stand at 0-5°C for 1 hour to crystallize the product.[2]

  • Collect the yellow solid by suction filtration, wash with a solution of concentrated hydrochloric acid in water, and then with water.[2] The yield of β-benzoylacrylic acid is reported to be 80-85%.[2]

Step 2: Esterification to this compound

The resulting β-benzoylacrylic acid can be esterified to this compound using standard methods, such as Fischer esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or a Lewis acid like boron trifluoride etherate).[3]

Method 2: Knoevenagel Condensation

This is a classical approach for the formation of α,β-unsaturated esters.

  • The standard preparation involves the Knoevenagel condensation of ethyl acetoacetate with benzaldehyde.[4]

  • This reaction is typically carried out under basic conditions, employing catalysts such as piperidine or sodium hydroxide.[4]

  • A polar solvent like ethanol or methanol is commonly used.[4]

  • The initial condensation product then undergoes esterification or transesterification to yield this compound.[4]

Method 3: Recovery from Enalapril Intermediate Synthesis Mother Liquor

This method provides a high-yield route to this compound by utilizing the byproducts from the synthesis of the ACE inhibitor, Enalapril.[5]

  • The mother liquor containing intermediates from the Enalapril synthesis is placed in a reaction vessel equipped with a reflux and water separator.[5]

  • Ethanol and water are removed by heating to reflux.[5]

  • An organic solvent (e.g., dichloromethane, ethyl acetate) and a catalyst, such as aniline trifluoromethanesulfonate, are added.[5]

  • The mixture is heated to reflux (80-110°C) for 2-6 hours, during which the intermediates undergo deamination and elimination to form this compound.[5]

  • After the reaction, the mixture is washed with water, and the organic layer is separated and concentrated to yield the product.[5]

  • This process has reported yields as high as 98.2% with a purity of 99.0%.[5]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described.

Friedel_Crafts_Acylation Benzene Benzene Intermediate β-Benzoylacrylic Acid Benzene->Intermediate + Maleic Anhydride MaleicAnhydride Maleic Anhydride MaleicAnhydride->Intermediate AlCl3 AlCl₃ AlCl3->Intermediate Product This compound Intermediate->Product + Ethanol Ethanol Ethanol Ethanol->Product AcidCatalyst H⁺ AcidCatalyst->Product

Caption: Friedel-Crafts Acylation and Esterification Pathway.

Knoevenagel_Condensation EthylAcetoacetate Ethyl Acetoacetate Intermediate Condensation Product EthylAcetoacetate->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate BaseCatalyst Base (e.g., Piperidine) BaseCatalyst->Intermediate Esterification Esterification/ Transesterification Intermediate->Esterification Product This compound Esterification->Product

Caption: Knoevenagel Condensation Synthesis Route.

Enalapril_Mother_Liquor_Workflow Start Enalapril Synthesis Mother Liquor Step1 Remove Ethanol & Water (Reflux) Start->Step1 Step2 Add Organic Solvent & Catalyst Step1->Step2 Step3 Heat to Reflux (2-6h, 80-110°C) Step2->Step3 Step4 Wash with Water Step3->Step4 Step5 Separate & Concentrate Organic Layer Step4->Step5 End This compound Step5->End

References

Benchmarking the Performance of Ethyl 3-Benzoylacrylate: A Comparative Guide for Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of Ethyl 3-benzoylacrylate in key chemical and biological applications. Due to its structural similarity to chalcones, this document benchmarks its potential performance against established chalcone derivatives in the synthesis of bioactive heterocycles and in terms of its prospective antimicrobial and anticancer activities. While direct experimental data for this compound is limited in some areas, this guide leverages data from closely related compounds to provide a predictive performance overview, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

This compound is a versatile α,β-unsaturated carbonyl compound, a structural class it shares with chalcones. This feature makes it a valuable Michael acceptor in organic synthesis, particularly for the construction of complex molecular frameworks and biologically active heterocyclic compounds such as pyrimidines and pyrazoles.[1] The core of this guide will explore two primary applications: its utility in synthesizing pyrimidine and pyrazole derivatives and its potential as an anticancer and antimicrobial agent. The performance in these areas will be benchmarked against various substituted chalcones, providing a framework for evaluating the potential efficacy of this compound.

I. Synthetic Utility: Synthesis of Pyrimidine and Pyrazole Derivatives

The α,β-unsaturated ketone moiety in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through condensation reactions. Pyrimidines and pyrazoles, in particular, are of significant interest due to their wide range of pharmacological activities.[2][3]

A. Synthesis of Pyrimidine Derivatives

The reaction of chalcones with urea or thiourea is a common and effective method for synthesizing pyrimidine derivatives.[2][4][5] The reaction proceeds via a Michael addition followed by cyclization and dehydration.

Comparative Performance in Pyrimidine Synthesis

Table 1: Comparative Yields of Pyrimidine Synthesis from Chalcone Derivatives

Chalcone DerivativeReagentReaction ConditionsYield (%)Reference
1-Phenyl-3-(4-methylphenyl)prop-2-en-1-oneUreaEthanolic KOH, Reflux 4h65[5]
1-Phenyl-3-(4-methoxyphenyl)prop-2-en-1-oneUreaEthanolic KOH, Reflux 4h62[5]
1-Phenyl-3-(4-chlorophenyl)prop-2-en-1-oneUreaEthanolic KOH, Reflux 4h60[5]
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-oneGuanidine HClEthanolic KOH, Reflux88
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-oneGuanidine HClEthanolic KOH, Reflux85

Experimental Protocol: Synthesis of 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-one from a Chalcone

This protocol is a generalized procedure based on the synthesis of pyrimidine derivatives from chalcones.[5]

Materials:

  • Substituted Chalcone (10 mmol)

  • Urea (12 mmol)

  • Potassium Hydroxide (20 mmol)

  • Ethanol (50 mL)

  • Hydrochloric Acid (10%)

  • Distilled Water

Procedure:

  • A mixture of the chalcone (10 mmol) and urea (12 mmol) is dissolved in ethanol (30 mL) in a round-bottom flask.

  • An aqueous solution of potassium hydroxide (20 mmol in 20 mL of water) is added dropwise to the stirred mixture.

  • The reaction mixture is refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The mixture is then neutralized with 10% hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine derivative.

Logical Workflow for Pyrimidine Synthesis

G Chalcone Chalcone Derivative (e.g., this compound) Reaction Michael Addition & Cyclocondensation Chalcone->Reaction Urea Urea or Thiourea Urea->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Acidic Workup & Purification Reaction->Workup Product Pyrimidine Derivative Workup->Product

Caption: Workflow for pyrimidine synthesis from a chalcone.

B. Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized through the condensation of α,β-unsaturated ketones with hydrazine derivatives.[3] This reaction provides a direct route to highly functionalized pyrazole rings.

Comparative Performance in Pyrazole Synthesis

Table 2: Comparative Yields of Pyrazole Synthesis from Chalcone Derivatives

Chalcone DerivativeReagentReaction ConditionsYield (%)Reference
1,3-Diphenylprop-2-en-1-oneHydrazine HydrateAcetic Acid, Reflux85[3]
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-onePhenylhydrazineEthanol, Reflux90[6]
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-oneHydrazine HydrateEthanol, Reflux88[3]
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-onePhenylhydrazineAcetic Acid, Reflux82[3]

Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazole from a Chalcone

This is a general procedure for the synthesis of pyrazoles from chalcones.[3]

Materials:

  • Substituted Chalcone (10 mmol)

  • Hydrazine Hydrate (12 mmol)

  • Glacial Acetic Acid (30 mL)

  • Distilled Water

Procedure:

  • A solution of the chalcone (10 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask.

  • Hydrazine hydrate (12 mmol) is added dropwise to the solution with stirring.

  • The reaction mixture is refluxed for 3-5 hours, with the reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazole derivative.

Signaling Pathway for Pyrazole Synthesis

G Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Addition 1,4-Michael Addition Chalcone->Michael_Addition Hydrazine Hydrazine Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization (Condensation) Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Derivative Dehydration->Pyrazole

Caption: Reaction pathway for pyrazole synthesis.

II. Biological Activity: Anticancer and Antimicrobial Potential

Chalcones and their derivatives are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects. The α,β-unsaturated carbonyl system is a key pharmacophore that can react with nucleophilic groups in biological macromolecules, leading to cellular effects. Given that this compound shares this reactive moiety, it is hypothesized to possess similar biological activities.

A. Anticancer Activity

The anticancer activity of chalcone derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Comparative Anticancer Activity of Chalcone Derivatives

Although specific IC50 values for this compound are not available in the reviewed literature, Table 3 provides a summary of the anticancer activities of structurally related chalcone derivatives against different cancer cell lines. This data suggests that this compound could exhibit cytotoxic effects against cancer cells, and further investigation is warranted.

Table 3: Comparative Anticancer Activity (IC50 in µM) of Chalcone Derivatives

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
2'-Hydroxy-4'-methoxychalconeMCF-7 (Breast)15.8[7]
4,2',4'-TrichlorochalconeHeLa (Cervical)8.5[7]
2',4'-Dihydroxy-3',5'-dibromochalconeA549 (Lung)5.2[8]
Licochalcone APC-3 (Prostate)10.7[9]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of chemical compounds.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Test compound (this compound or alternatives)

  • 96-well plates

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.

  • The plates are incubated for another 24-72 hours.

  • After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding in 96-well plate Incubation Incubate Cells with Compound (24-72h) Cell_Culture->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Sol Solubilize Formazan (DMSO) MTT_Addition->Formazan_Sol Abs_Read Measure Absorbance (570 nm) Formazan_Sol->Abs_Read IC50_Calc Calculate IC50 Value Abs_Read->IC50_Calc

Caption: Workflow for determining cytotoxicity using the MTT assay.

B. Antimicrobial Activity

Chalcones have also demonstrated significant activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity of Chalcone Derivatives

While specific MIC values for this compound are not found in the reviewed literature, Table 4 summarizes the antimicrobial activity of various chalcone derivatives against representative bacterial and fungal strains. This data provides a basis for predicting the potential antimicrobial efficacy of this compound.

Table 4: Comparative Antimicrobial Activity (MIC in µg/mL) of Chalcone Derivatives

Chalcone DerivativeMicroorganismMIC (µg/mL)Reference
4-Hydroxy-3-methoxychalconeStaphylococcus aureus16[11]
2',4'-Dihydroxy-5'-methylchalconeEscherichia coli32[11]
3,4-DichlorochalconeCandida albicans8[11]
4'-FluorochalconeAspergillus niger16[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12]

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Sterile 96-well microplates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound, as a structural analog of chalcones, holds significant promise as a versatile building block in synthetic chemistry and as a potential bioactive agent. The comparative data from various chalcone derivatives suggest that it could be an efficient precursor for the synthesis of pyrimidine and pyrazole heterocycles, with expected moderate to high yields. Furthermore, the well-established anticancer and antimicrobial activities of the chalcone scaffold strongly indicate that this compound warrants investigation for similar biological properties.

The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to quantitatively assess the performance of this compound against other Michael acceptors and bioactive compounds. Such studies are crucial for fully elucidating its potential and paving the way for its application in drug discovery and materials science. Researchers are encouraged to utilize these methodologies to generate specific performance data for this compound, thereby contributing to a more comprehensive understanding of this valuable chemical entity.

References

Comparative Cross-Reactivity Analysis of Ethyl 3-Benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of Ethyl 3-benzoylacrylate. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide offers a comparative analysis based on structurally related molecules, proposes a robust experimental protocol for generating empirical data, and discusses potential biological signaling pathway interactions.

Structural and Functional Analysis of this compound

This compound is an α,β-unsaturated carbonyl compound. Its structure comprises three key functional regions that can influence its immunogenicity and potential for cross-reactivity:

  • Benzoyl Group: This aromatic ketone moiety is a common feature in many organic molecules and can be a primary antigenic determinant.

  • Acrylate Moiety: The ethyl ester of the α,β-unsaturated carboxylic acid is a Michael acceptor, making it reactive towards nucleophiles such as cysteine residues in proteins. This reactivity is crucial for its potential to form haptens by covalently binding to carrier proteins.

  • Ethyl Ester Group: While generally less immunogenic, the ester linkage can be subject to hydrolysis, and variations in this part of the molecule can influence antibody binding.

Predicted Cross-Reactivity Profile

In the absence of direct experimental data for this compound, a panel of structurally related compounds can be proposed for cross-reactivity testing. The selection is based on shared structural motifs with the parent molecule. The following table presents a hypothetical cross-reactivity profile, which should be determined experimentally.

CompoundStructureRationale for InclusionPredicted Cross-Reactivity (%)
This compound Target Analyte 100
Benzoic AcidA primary structural component (benzoyl group).Low to Moderate
Ethyl AcrylateShares the acrylate ester functionality.Moderate
ChalconeShares the benzoyl and α,β-unsaturated carbonyl system.High
Cinnamic AcidStructurally similar to the core acrylic acid backbone with a phenyl group.Moderate to High
Ethyl BenzoateContains the benzoyl and ethyl ester moieties without the acrylate double bond.Low to Moderate
Mthis compoundDiffers only in the ester alkyl group.High

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of small molecules (haptens). This protocol outlines the key steps for assessing the cross-reactivity of this compound.

Reagents and Materials
  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA)

  • Antibody: Polyclonal or monoclonal antibody raised against an this compound-protein conjugate.

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2M Sulfuric Acid

  • 96-well microtiter plates

  • Microplate reader

Assay Procedure
  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (standard) and the potential cross-reacting compounds in blocking buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked microtiter plate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.

Visualizations

Proposed Experimental Workflow

G cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis A Hapten Synthesis (EBA-carrier protein) B Antibody Production A->B C Coating Antigen Prep A->C D Coat Plate with Coating Antigen E Block Plate D->E F Competitive Incubation (Antibody + Sample/Standard) E->F G Add Secondary Ab-HRP F->G H Add TMB Substrate G->H I Read Absorbance H->I J Calculate IC50 Values I->J K Determine % Cross-Reactivity J->K G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation EBA This compound (Michael Acceptor) EBA->Keap1 Covalent Modification of Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Activates Transcription

Ethyl 3-Benzoylacrylate: A Comparative Analysis of In-Vitro and In-Vivo Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activities of Ethyl 3-benzoylacrylate. Due to a notable lack of direct comparative in-vitro and in-vivo studies on the therapeutic bioactivity of this compound itself, this document focuses on the bioactivities of its synthesized derivatives and its toxicological profile as reported in safety data sheets.

This compound is a versatile chemical intermediate, but its inherent biological effects remain largely unexplored in publicly available research. However, studies on its derivatives have revealed promising anti-inflammatory, anti-tubercular, and anticancer properties. This guide synthesizes the available data to provide a foundational understanding of its potential bioactivity.

In-Vitro Bioactivity: Anti-Inflammatory Potential of Derivatives

Recent research has focused on the synthesis of novel compounds from this compound, demonstrating significant anti-inflammatory effects in in-vitro assays. Specifically, a series of 7-(Trifluoromethyl) substituted indolizine derivatives were synthesized and evaluated for their ability to inhibit key inflammatory mediators.

Quantitative Data:

While the direct quantitative data for the inhibition of COX-2, TNF-α, and IL-6 by these specific indolizine derivatives is not publicly detailed, the study reports that compound 4d significantly reduced COX-2 levels, compounds 4e, 4f, and 4a markedly reduced TNF-α levels, and compounds 4f, 4g, and 4d showed a reduction in IL-6 levels when compared to the standard drug, indomethacin.

In-Vivo Bioactivity: Toxicological Profile

The in-vivo bioactivity data for this compound is primarily derived from toxicological studies, as detailed in its Safety Data Sheets (SDS). These studies are crucial for understanding the compound's safety profile and potential hazards.

Quantitative Data:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a classification of the toxicological effects of this compound.

Hazard StatementGHS Classification Category
Harmful if swallowedAcute toxicity, Oral (Category 4)
Toxic in contact with skinAcute toxicity, Dermal (Category 3)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritation/damageSerious eye damage/eye irritation (Category 1/2)
May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3)
May cause an allergic skin reactionSkin sensitization (Category 1)

This data is a summary from multiple safety data sheets and may vary slightly between suppliers.

Experimental Protocols

In-Vitro Anti-Inflammatory Assays (General Protocol)

A general workflow for assessing the anti-inflammatory properties of compounds, such as the derivatives of this compound, is outlined below.

1. Cell Culture:

  • Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Lipopolysaccharide (LPS) Stimulation:

  • To induce an inflammatory response, macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite, a stable product of NO, is measured in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[1][2][3][4][5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using specific ELISA kits.[6][7][8][9][10]

In-Vivo Acute Toxicity Study (OECD Guideline 423)

The "Acute Toxic Class Method" is a stepwise procedure to assess the acute oral toxicity of a substance.[11][12][13][14][15]

1. Animal Selection:

  • Healthy, young adult rodents (typically female rats as they are often slightly more sensitive) are used.

2. Dosing:

  • The test substance is administered orally in a stepwise manner to groups of three animals.

  • The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

3. Observation:

  • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • The outcome of each step determines the dose for the next step.

4. Classification:

  • Based on the observed mortality, the substance is assigned to a GHS toxicity category.

Visualizations

cluster_synthesis Synthesis of Bioactive Indolizine Derivatives Ethyl_3_benzoylacrylate This compound Reaction One-pot Reaction Ethyl_3_benzoylacrylate->Reaction Pyridinium_salt Substituted Pyridinium Salt Pyridinium_salt->Reaction Indolizine_derivative Bioactive Indolizine Derivative Reaction->Indolizine_derivative

Caption: Synthesis of bioactive indolizine derivatives from this compound.

cluster_workflow In-Vitro Anti-Inflammatory Assay Workflow Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess Test) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA

Caption: Conceptual workflow for in-vitro anti-inflammatory testing.

Conclusion

While direct evidence for the therapeutic bioactivity of this compound is currently lacking in the scientific literature, the demonstrated anti-inflammatory, anti-tubercular, and anticancer activities of its derivatives suggest that the core structure may serve as a valuable scaffold for the development of novel therapeutic agents. The available toxicological data provides a necessary foundation for any future in-vivo studies. Further research is warranted to elucidate the specific in-vitro and in-vivo biological activities of this compound and to explore the full potential of its derivatives in drug discovery.

References

A Comparative Guide to Alternative Reagents for Ethyl 3-Benzoylacrylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-benzoylacrylate is a versatile reagent in organic synthesis, primarily utilized as a Michael acceptor in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its conjugated system, comprising a benzoyl group and an ethyl acrylate moiety, renders the β-carbon susceptible to nucleophilic attack, making it a valuable building block for the synthesis of 1,5-dicarbonyl compounds, heterocyclic scaffolds, and other complex molecules. However, the landscape of organic synthesis is rich with alternative reagents that can serve similar functions, each with its own unique reactivity profile, advantages, and disadvantages. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Core Alternatives and Their General Reactivity

The primary alternatives to this compound fall into the broad category of α,β-unsaturated carbonyl compounds, which act as Michael acceptors. The reactivity of these acceptors is influenced by the nature of the electron-withdrawing group and the substituents on the double bond. Key alternatives include:

  • Chalcones (1,3-Diaryl-2-propen-1-ones): These compounds feature two aryl groups flanking the enone core. The electronic nature of the substituents on these aryl rings can be readily modified to tune the electrophilicity of the β-carbon.

  • α,β-Unsaturated Esters: This class includes compounds like diethyl maleate and other acrylate derivatives. Their reactivity is generally influenced by the steric bulk of the ester group.

  • α,β-Unsaturated Nitriles and Nitro Compounds: The strong electron-withdrawing nature of the cyano and nitro groups makes these compounds highly reactive Michael acceptors.

Comparative Performance in Michael Addition Reactions

The Michael addition is a cornerstone reaction for these reagents. Here, we compare the performance of this compound with chalcones in the context of the addition of diethyl malonate, a common carbon nucleophile.

Table 1: Comparison of Michael Acceptors in the Addition of Diethyl Malonate

Michael AcceptorCatalyst/BaseSolventTime (h)Yield (%)Reference
This compoundSodium EthoxideEthanol4~85 (Estimated)General knowledge
ChalconeKOt-Bu (catalytic)CH2Cl23-472-94
Substituted ChalconesNickel-Sparteine ComplexToluene1280-91[1]

Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from different sources and should be interpreted with caution. The yield for this compound is an estimation based on general knowledge of similar reactions.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chalcones" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other α,β-Unsaturated Esters" [fillcolor="#FBBC05", fontcolor="#202124"];

Michael_Addition_Workflow start Start michael_acceptor Michael Acceptor (e.g., this compound) start->michael_acceptor nucleophile Nucleophile (e.g., Diethyl Malonate) start->nucleophile base Base/Catalyst start->base reaction Michael Addition Reaction michael_acceptor->reaction nucleophile->reaction base->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 1,5-Dicarbonyl Compound purification->product

Application in the Synthesis of Heterocycles: Pyrazolines

A significant application of these Michael acceptors is in the synthesis of five-membered heterocyclic compounds like pyrazolines. This is typically achieved through a condensation reaction with hydrazine or its derivatives.

Table 2: Comparison of Michael Acceptors in Pyrazoline Synthesis

Michael AcceptorReagentSolvent/CatalystTime (h)Yield (%)Reference
ChalconeHydrazine HydrateEthanol3High (not specified)[2]
Substituted ChalconesHydrazine HydrateFormic/Acetic/Propionic Acid867-78[3]
This compoundHydrazine HydrateEthanol-(Data not found)-

Note: Specific experimental data for the synthesis of pyrazoline from this compound could not be readily located in the searched literature.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"α,β-Unsaturated Carbonyl" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrazine Hydrate" [fillcolor="#FBBC05", fontcolor="#202124"];

Pyrazoline_Synthesis_Pathway start Start chalcone α,β-Unsaturated Ketone (Chalcone) start->chalcone hydrazine Hydrazine Hydrate start->hydrazine solvent Solvent (e.g., Ethanol, Acetic Acid) start->solvent reflux Reflux chalcone->reflux hydrazine->reflux solvent->reflux cooling Cooling & Precipitation reflux->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product Pyrazoline Derivative recrystallization->product

Experimental Protocols

Protocol 1: Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone (1 mmol)

  • Diethyl malonate (1 mmol)

  • Potassium tert-butoxide (KOt-Bu) (catalytic amount)

  • Dichloromethane (CH2Cl2) (5 mL)

Procedure:

  • To a solution of the chalcone and diethyl malonate in dichloromethane at room temperature, add a catalytic amount of potassium tert-butoxide.

  • Stir the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and n-hexane (3:2) as the eluent to obtain the diethyl malonate adduct.[4]

Protocol 2: Synthesis of Pyrazolines from Chalcones

Materials:

  • Substituted Chalcone (0.01 mol)

  • Hydrazine Hydrate (0.01 mol, 0.5 mL)

  • Formic acid, Acetic acid, or Propionic acid (25 mL)

  • Ethanol for recrystallization

Procedure:

  • A mixture of the substituted chalcone and hydrazine hydrate in the chosen aliphatic acid is refluxed for 8 hours.[3]

  • After reflux, the reaction mixture is cooled to room temperature and then poured into 50 mL of ice-cold water.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from ethanol.[3]

Conclusion

While this compound remains a valuable and effective Michael acceptor, a range of viable alternatives, most notably chalcones, offer distinct advantages. The ease of synthesis and the ability to electronically tune the reactivity of chalcones by modifying their aryl substituents make them highly versatile. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including desired reactivity, substrate scope, and reaction conditions. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic endeavors. Further direct comparative studies under standardized conditions are warranted to provide a more definitive performance benchmark for these important reagents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-benzoylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for Ethyl 3-benzoylacrylate

This guide provides essential, direct guidance for researchers, scientists, and professionals in drug development on the safe handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] Understanding its specific dangers is the first step in safe handling.

Hazard ClassificationCategoryGHS Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]
Acute Dermal ToxicityCategory 3H311: Toxic in contact with skin[4]
Skin SensitizationCategory 1May cause an allergic skin reaction[1][5]
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[4]
Hazardous to the Aquatic EnvironmentLong-term hazardToxic to aquatic life with long lasting effects[1][4]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a step-by-step guide to ensure adequate protection.

Essential PPE
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection:

    • Gloves: Handle with gloves that have been inspected prior to use.[2][4] Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] The selected protective gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[4]

    • Protective Clothing: Wear impervious clothing.[2][4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2][4] Fire and flame-resistant clothing is also recommended.[3]

  • Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[4] If the respirator is the sole means of protection, use a full-face supplied air respirator.[4] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling Ethyl 3-benzoylacrylate AssessTask Assess Task-Specific Risks (e.g., quantity, duration, ventilation) Start->AssessTask EyeProtection Eye Protection: Safety goggles with side-shields (EN166/NIOSH approved) AssessTask->EyeProtection Always Required SkinProtection Skin Protection: Impervious gloves (EN374) and protective clothing AssessTask->SkinProtection Always Required RespiratoryProtection Respiratory Protection: Required if ventilation is inadequate or exposure limits are exceeded AssessTask->RespiratoryProtection Conditional Proceed Proceed with Experiment EyeProtection->Proceed SkinProtection->Proceed RespiratoryProtection->Proceed

PPE Selection Workflow for this compound

Operational and Disposal Plans

Handling and Storage
  • Use only outdoors or in a well-ventilated area.[2][3] A chemical fume hood is recommended.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3][4]

  • Wash hands and any exposed skin thoroughly after handling.[2][3][5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4]

  • Store locked up.[3][4][5]

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[1][3] Get medical help if you feel unwell.[3]

  • If on Skin: Take off immediately all contaminated clothing and wash it before reuse.[1][3] Wash with plenty of water.[3][4] If skin irritation or a rash occurs, get medical advice or attention.[1][5]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses, if present and easy to do.[1][3][4] Continue rinsing.[1][3][4] Immediately call a poison center or doctor.[1]

  • If Swallowed: Rinse mouth.[4][5] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]

Spill and Disposal Procedures
  • Spill Containment:

    • Evacuate personnel to safe areas and ensure adequate ventilation.[2][4]

    • Use personal protective equipment.[2][4]

    • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][4]

    • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[4][6]

    • Collect spillage and keep it in suitable, closed containers for disposal.[2][4][5]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][5]

    • Do not dispose of as unused product.[4] Contaminated packaging should be disposed of in the same manner as the product.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-benzoylacrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-benzoylacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.